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Ethyl 2-hydroxyvalerate Documentation Hub

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  • Product: Ethyl 2-hydroxyvalerate
  • CAS: 6938-26-7

Core Science & Biosynthesis

Foundational

Technical Guide: 1H and 13C NMR Spectroscopy of Ethyl 2-Hydroxyvalerate

Executive Summary This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra for Ethyl 2-hydroxyvalerate (also known as Ethyl 2-hydroxypentanoate, CAS: 6938-26-7). Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra for Ethyl 2-hydroxyvalerate (also known as Ethyl 2-hydroxypentanoate, CAS: 6938-26-7). Designed for pharmaceutical researchers and application scientists, this document details the structural assignment of proton (


H) and carbon (

C) signals, emphasizing the diagnostic utility of the

-hydroxy stereocenter. The guide synthesizes experimental protocols with mechanistic interpretations of chemical shifts and coupling constants to ensure robust structural verification in drug development workflows.

Introduction & Structural Context

Ethyl 2-hydroxyvalerate is a pivotal chiral building block in the synthesis of bioactive compounds, including ACE inhibitors and other peptidomimetics. Its structure comprises a pentanoate backbone modified by an


-hydroxyl group and an ethyl ester functionality.[1]

The presence of the chiral center at C2 introduces diastereotopicity to the adjacent methylene protons (C3), a critical feature for assessing enantiomeric purity and structural integrity. Accurate NMR interpretation requires distinguishing these subtle splitting patterns from the standard ethyl ester signals.

Structural Formula

IUPAC Name: Ethyl 2-hydroxypentanoate Molecular Formula:


SMILES: CCCC(O)C(=O)OCC

Experimental Methodology

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent (99.8% D) containing 0.03% v/v TMS as an internal reference.
    
  • Concentration:

    • 
      H NMR:  Dissolve 5–10 mg of the analyte in 0.6 mL of 
      
      
      
      .
    • 
      C NMR:  Dissolve 20–30 mg of the analyte in 0.6 mL of 
      
      
      
      to improve signal-to-noise ratio for quaternary carbons.
  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • Frequency: 400 MHz or higher is recommended to resolve the overlap between the

    
    -methine and ester methylene signals.
    
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 
      H: Standard 30° pulse (zg30).
      
    • 
      C: Proton-decoupled (zgpg30) with a relaxation delay (
      
      
      
      ) of
      
      
      seconds to ensure quantitative integration of the carbonyl peak.

H NMR Spectral Analysis

The proton spectrum is characterized by the overlap of the electron-deficient


-proton and the ester methylene group, and the diastereotopic nature of the 

-protons.
Assignment Table ( , 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
OH Hydroxyl2.60 – 3.00Broad s/d1HVariable (conc.[2] dependent)
H-2

-CH
4.10 – 4.20dd or m1H

H-1' Ester

4.20 – 4.30Quartet2H

H-3

-CH

1.60 – 1.85Multiplet2HComplex (Diastereotopic)
H-4

-CH

1.35 – 1.50Multiplet2H-
H-1'' Ester

1.29Triplet3H

H-5

-CH

0.94Triplet3H

Detailed Mechanistic Insight
  • The

    
    -Proton (H-2):  This proton is deshielded by both the adjacent carbonyl group and the hydroxyl oxygen, shifting it downfield to ~4.15 ppm. In lower field instruments (300 MHz), this signal often overlaps with the ester quartet (H-1'). High-field instruments (600 MHz) or 2D HSQC are required to clearly resolve the doublet-of-doublets (dd) splitting caused by coupling to the two non-equivalent H-3 protons.
    
  • Diastereotopicity at C-3: Because C-2 is a chiral center, the two protons on C-3 are diastereotopic (

    
     and 
    
    
    
    ). They are chemically non-equivalent and appear as complex multiplets rather than a simple quartet or quintet. This is a key purity indicator; loss of this complexity (simplification to a standard multiplet) can indicate racemization or hydrolysis in some derivatives.
  • Hydroxyl Proton: The chemical shift of the OH proton is highly sensitive to concentration and temperature due to hydrogen bonding. It typically appears as a broad singlet but can resolve into a doublet if the sample is ultra-dry and hydrogen bonding is intramolecular.

C NMR Spectral Analysis

The carbon spectrum provides the definitive backbone confirmation, showing 7 distinct signals.

Assignment Table ( , 100 MHz)
PositionCarbon TypeShift (

, ppm)
Diagnostic Feature
C-1 Carbonyl (

)
175.6Most deshielded, weak intensity.[2]
C-2

-CH
70.3Deshielded by OH and

.
C-1' Ester

61.6Characteristic ethyl ester region.[2]
C-3

-CH

36.8Shielded relative to

.
C-4

-CH

18.6Alkyl chain.[2]
C-1'' Ester

14.2Typical methyl ester terminus.
C-5

-CH

13.7Terminal propyl methyl.[2]
Structural Validation Logic
  • C-2 vs C-1': The

    
    -carbon (C-2) at ~70 ppm is significantly more deshielded than the ester methylene (C-1') at ~61 ppm due to the direct attachment of the hydroxyl group and the carbonyl. This ~9 ppm difference is the primary confirmation of 
    
    
    
    -hydroxylation.
  • Carbonyl Shift: The ester carbonyl appears at ~175 ppm. If the sample has hydrolyzed to the free acid, this peak will shift downfield towards 180 ppm, and the ethyl signals (61.6 and 14.2 ppm) will disappear.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for assigning the NMR signals of Ethyl 2-hydroxyvalerate, distinguishing it from common impurities like the non-hydroxylated precursor (Ethyl valerate).

NMR_Assignment_Workflow Start Crude Sample Ethyl 2-hydroxyvalerate H_Spectrum Acquire 1H NMR (CDCl3, 400 MHz) Start->H_Spectrum Check_Alpha Check 4.1-4.3 ppm Region H_Spectrum->Check_Alpha Alpha_Present Signal Observed: Overlapping Quartet & Multiplet Check_Alpha->Alpha_Present Yes Alpha_Absent Only Quartet (4.1 ppm) Triplet (2.3 ppm) Present Check_Alpha->Alpha_Absent No Confirm_OH Verify OH Signal (2.5-3.0 ppm, Broad) Alpha_Present->Confirm_OH Impurity_Flag IMPURITY DETECTED: Ethyl Valerate (Precursor) Alpha_Absent->Impurity_Flag Check_C13 Acquire 13C NMR Confirm_OH->Check_C13 C_Assignments Verify C2 (70 ppm) vs C1' (61 ppm) Check_C13->C_Assignments Final_Valid STRUCTURE CONFIRMED C_Assignments->Final_Valid

Caption: Logical decision tree for verifying Ethyl 2-hydroxyvalerate structure and detecting common de-hydroxylated impurities.

Applications in Drug Development

In a drug discovery context, Ethyl 2-hydroxyvalerate often serves as a "chiral pool" starting material.

  • Enantiomeric Excess (ee) Determination: The NMR spectrum alone cannot distinguish enantiomers. To determine ee, a chiral shift reagent (e.g.,

    
    ) must be added. This will split the ester methyl triplet (1.29 ppm) into two distinct triplets, allowing integration of the R and S populations.
    
  • Metabolic Stability: During metabolic studies, hydrolysis of the ester to 2-hydroxyvaleric acid is a common pathway. This is monitored by the disappearance of the ethyl signals (4.2 ppm q, 1.3 ppm t) and the shift of the

    
    -proton.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96120, Ethyl 2-hydroxypentanoate. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1234 (Analogue Reference: Ethyl 3-hydroxybutyrate). (Used for comparative multiplet analysis). Retrieved from [Link]

  • Yeast Metabolome Database. Ethyl 2-hydroxypropanoate (Ethyl Lactate) Spectral Data. (Used for alpha-hydroxy ester shift correlation). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Chiral Building Blocks in High-Value API Synthesis

Abstract This technical guide provides a structural framework for integrating chiral building blocks (CBBs) into complex drug discovery and development workflows. It moves beyond basic definitions to address the strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a structural framework for integrating chiral building blocks (CBBs) into complex drug discovery and development workflows. It moves beyond basic definitions to address the strategic selection of chiral sources ("The Chiral Pool" vs. Asymmetric Catalysis), regulatory imperatives (FDA 1992 Policy), and practical protocols for preserving stereochemical integrity during chemical manipulation. A detailed standard operating procedure (SOP) for Weinreb amide synthesis and an industrial case study of Atorvastatin are included to demonstrate field application.

Introduction: The Stereochemical Imperative

In modern pharmacotherapy, the distinction between an eutomer (the active enantiomer) and a distomer (the inactive or toxic enantiomer) is not merely academic—it is a regulatory and safety mandate. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the development of racemates has become the exception rather than the rule.

For the synthetic chemist, this shifts the paradigm from "making the molecule" to "making the correct molecule efficiently." Chiral Building Blocks (CBBs) represent the most robust strategy for introducing stereochemistry. Unlike asymmetric catalysis, which induces chirality (often requiring expensive ligands and optimization), CBBs incorporate pre-existing, defined stereocenters from the start.

Core Advantages of CBBs:
  • Predictability: Stereochemistry is defined by the starting material, reducing the risk of late-stage resolution failures.

  • Scalability: Many CBBs are derived from the "Chiral Pool" (amino acids, sugars, terpenes), available at multi-kilogram scales.

  • Regulatory Compliance: Starting with high optical purity (>99% ee) simplifies downstream CMC (Chemistry, Manufacturing, and Controls) documentation.

Strategic Sourcing: The Chiral Pool vs. Asymmetric Synthesis

The selection of a chiral source is a cost-benefit analysis balancing raw material costs against synthetic complexity.

Table 1: Comparative Analysis of Chiral Sources
FeatureThe Chiral Pool Asymmetric Catalysis Biocatalysis
Source Natural products (L-Amino acids, Tartaric acid, Terpenes)Prochiral substrates + Chiral Ligands (BINAP, Box, Salen)Enzymes (Lipases, Transaminases, Aldolases)
Cost Low to Medium (Commodity pricing)High (IP-protected ligands, precious metals)Medium (Enzyme engineering costs)
Scope Limited to natural stereoisomers (mostly L-series AA)Broad (can access "unnatural" enantiomers)High specificity, evolving scope
Risk Racemization during modificationCatalyst Poisoning / LeachingSubstrate Inhibition / Solvent incompatibility
Decision Framework

The following decision tree illustrates the logical flow for selecting a chiral strategy based on target structure and scale.

ChiralStrategy Start Target Molecule Analysis IsNatural Is the stereocenter naturally occurring? Start->IsNatural ChiralPool USE CHIRAL POOL (Amino Acids, Sugars) IsNatural->ChiralPool Yes (L-AA, Sugars) IsComplex Is the scaffold complex/cyclic? IsNatural->IsComplex No Resolution CLASSICAL RESOLUTION (Crystallization) IsComplex->Resolution No (Simple Racemate) Asymmetric ASYMMETRIC CATALYSIS (Metal/Organo) IsComplex->Asymmetric Yes (Chemical) Biocatalysis BIOCATALYSIS (Enzymatic) IsComplex->Biocatalysis Yes (Green Chem)

Figure 1: Strategic decision matrix for selecting chiral incorporation methods in early-phase drug discovery.

Technical Deep Dive: Preserving Stereochemical Integrity

One of the most frequent failures in CBB utilization is racemization during activation. A critical workflow in medicinal chemistry is the conversion of chiral amino acids into Weinreb Amides (N-methoxy-N-methylamides). These intermediates are pivotal because they allow subsequent conversion to chiral ketones or aldehydes without over-addition of nucleophiles.

Protocol: Synthesis of N-Boc-L-Phenylalanine Weinreb Amide

Objective: Convert N-Boc-L-Phenylalanine to its Weinreb amide while preventing oxazolone-mediated racemization.

Reagents & Materials:
  • Substrate: N-Boc-L-Phenylalanine (1.0 equiv)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Nucleophile: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Base: N-Methylmorpholine (NMM) (to neutralize the HCl salt)[1]

Step-by-Step Methodology:
  • Activation (The Critical Step):

    • Dissolve N-Boc-L-Phenylalanine in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C (Ice bath). Rationale: Lower temperature suppresses the formation of the oxazolone intermediate, the primary pathway for racemization.

    • Add CDI portion-wise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. Evolution of CO₂ gas confirms activation.

  • Coupling:

    • In a separate vessel, mix N,O-Dimethylhydroxylamine HCl with NMM in DCM.

    • Add the amine mixture to the activated acid solution dropwise.

    • Stir at RT for 12 hours.

  • Workup & Purification:

    • Quench with dilute HCl (1M) to remove unreacted imidazole and amine.

    • Wash organic layer with saturated NaHCO₃ (remove unreacted acid) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (ee) >99%.

WeinrebProtocol Input N-Boc-L-Phe (Chiral Pool) Activation Activation (CDI, 0°C) *Critical Control Point* Input->Activation DCM Intermediate Acyl Imidazole Activation->Intermediate -CO2 Coupling Coupling (NH(OMe)Me·HCl) Intermediate->Coupling Product Weinreb Amide (>99% ee) Coupling->Product Workup

Figure 2: Reaction workflow for Weinreb Amide synthesis highlighting the critical temperature control point to prevent racemization.

Industrial Case Study: Atorvastatin (Lipitor)

Atorvastatin Calcium represents the pinnacle of chiral building block application in industrial synthesis. The drug contains two chiral centers in its side chain ((3R,5R)-dihydroxy heptanoic acid moiety).

The Challenge

Early routes relied on the resolution of racemates, which is economically inefficient (50% yield loss). The industrial solution shifted to a convergent synthesis using a highly optimized chiral building block.

The Solution: ATS-9 Intermediate

The key CBB is ATS-9 (tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate).[2][3]

  • Origin: This block is often synthesized via biocatalysis (using DERA aldolase enzymes) or asymmetric hydrogenation of chiral pool derivatives.

  • Integration: The ATS-9 amine reacts with the achiral fluorophenyl diketone core via a Paal-Knorr pyrrole synthesis .

  • Advantage: The entire stereochemistry of the final drug is contained within the ATS-9 block. The coupling reaction is achiral, meaning no new stereocenters are formed, and thus no risk of diastereomer formation during the expensive final assembly.

Atorvastatin Core Achiral Core (Fluorophenyl Diketone) PaalKnorr Paal-Knorr Reaction (Convergent Assembly) Core->PaalKnorr CBB Chiral Building Block (ATS-9 / Side Chain) (3R, 5R Stereochemistry) CBB->PaalKnorr Deprotection Acidic Deprotection & Calcium Salt Formation PaalKnorr->Deprotection Final Atorvastatin Calcium (Blockbuster API) Deprotection->Final

Figure 3: Convergent synthesis of Atorvastatin, demonstrating the segregation of complexity by pre-forming the chiral side chain (CBB) before final assembly.

Advanced Methodologies: Biocatalysis & Flow

The future of CBBs lies in Biocatalysis . Engineered enzymes (e.g., Ketoreductases - KREDs) can reduce achiral ketones to chiral alcohols with >99.9% ee, effectively creating "artificial" chiral pools. When coupled with Flow Chemistry , these reactions can be run continuously, improving safety profiles for hazardous reagents (e.g., azides or hydrides) often used to functionalize these building blocks.

References

  • FDA Policy Statement: U.S. Food and Drug Administration.[4][5][6] (1992).[4][5][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Link

  • Weinreb Amide Protocol: Balasubramaniam, S., et al. (2016).[1] Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Arkivoc. Link

  • Chiral Drug Trends: Brooks, W. H., et al. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry. Link

  • Atorvastatin Synthesis: Jie Jack Li. (2017). Chapter 4: Synthesis of Atorvastatin. The Royal Society of Chemistry. Link

  • Biocatalysis in Statins: Pospíšil, J., et al. (2025). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. ResearchGate. Link

Sources

Foundational

Discovery of novel hydroxy esters in natural products

Discovery of Novel Hydroxy Esters in Natural Products A Technical Guide for the Identification, Isolation, and Structural Elucidation of Bioactive Lipid Mediators The discovery of novel hydroxy esters—specifically Fatty...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery of Novel Hydroxy Esters in Natural Products A Technical Guide for the Identification, Isolation, and Structural Elucidation of Bioactive Lipid Mediators

The discovery of novel hydroxy esters—specifically Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and long-chain hydroxy esters like berberinol—has catalyzed a paradigm shift in lipidomics and natural product chemistry. Unlike simple triglycerides, these hybrid molecules exhibit potent biological activities ranging from anti-inflammatory signaling to antifungal defense.

This guide provides a rigorous technical framework for the discovery of these compounds. It moves beyond generic phytochemical workflows, offering a targeted protocol for isolating amphiphilic esters that often evade standard lipid extraction due to their unique polarity and ionization characteristics.

Biosynthetic Origins & Structural Diversity

To discover novel hydroxy esters, one must first understand their biosynthetic logic. These compounds are rarely random artifacts; they are enzymatically assembled scaffolds.

Enzymatic Assembly Lines

The biosynthesis typically involves two distinct modules:

  • Hydroxylation: Fatty acid hydratases (FAHs) introduce a hydroxyl group into an unsaturated fatty acid chain (e.g., converting oleic acid to 10-hydroxystearic acid).

  • Esterification: Acyltransferases or specialized lipases (e.g., CalA type) couple a "donor" fatty acid (Acyl-CoA) to the "acceptor" hydroxy fatty acid.

Key Structural Classes:

  • FAHFAs: Branched esters where a fatty acid is esterified to the hydroxyl group of another fatty acid (e.g., PAHSA: Palmitic Acid Hydroxy Stearic Acid).

  • Linear Hydroxy Esters: Long-chain alcohols esterified with short-chain acids (e.g., acetates) or vice versa.

  • Macrolides: Cyclic hydroxy esters formed via intramolecular esterification.

Advanced Extraction & Isolation Strategies

Standard lipid extractions (e.g., Folch or Bligh-Dyer) often result in ion suppression or loss of polar hydroxy esters into the aqueous phase. A modified approach is required.

Targeted Lipidomics Workflow
  • Solvent System: Use a biphasic system of Chloroform:Methanol:Water (2:1:1) enriched with 0.1% Formic Acid. The acid ensures protonation of the carboxyl group (if present), driving the hydroxy ester into the organic layer.

  • Solid Phase Extraction (SPE): Use Aminopropyl-bonded silica (NH2) cartridges.

    • Neutral Lipids: Elute with Chloroform:Isopropanol (2:1).

    • Free Fatty Acids:[1][2] Elute with 2% Acetic Acid in Ether.

    • Hydroxy Esters:[3][4][5] Often co-elute with neutral lipids but can be enriched using Silver Ion Chromatography (Ag-HPLC) if unsaturation is present.

Visualization: Isolation Workflow

IsolationWorkflow Sample Biological Matrix (Plant/Microbial) Extract Biphasic Extraction CHCl3:MeOH:H2O (2:1:1) Sample->Extract PhaseSep Phase Separation Organic Layer Collection Extract->PhaseSep SPE SPE Fractionation (Aminopropyl Silica) PhaseSep->SPE Enrichment LCMS LC-MS/MS Profiling (Targeted Neutral Loss) SPE->LCMS Dereplication Purification Semi-Prep HPLC (C18/PFP Column) LCMS->Purification m/z isolation NMR NMR & Mosher Analysis Purification->NMR Structure ID

Caption: Targeted isolation workflow for hydroxy esters utilizing biphasic extraction and SPE enrichment.

Structural Elucidation Framework

The primary challenge in hydroxy ester discovery is distinguishing them from isobaric diacylglycerols or simple fatty acid dimers.

Mass Spectrometry Profiling (LC-MS/MS)

Hydroxy esters exhibit distinct fragmentation patterns.

  • Ionization: Negative mode (ESI-) is preferred for FAHFAs; Positive mode (ESI+) with ammonium adducts [M+NH4]+ for neutral esters.

  • Diagnostic Neutral Losses:

    • Water Loss: [M-H-18]- is common but non-specific.

    • Ester Cleavage: The most critical diagnostic is the cleavage of the ester bond.

      • Example: In a PAHSA (Palmitic-Hydroxy Stearic), MS/MS yields the Hydroxy Stearic Acid fragment and the Palmitate fragment.

Table 1: Diagnostic MS/MS Transitions for Hydroxy Esters

ClassPrecursor IonCharacteristic FragmentMechanism
FAHFA [M-H]⁻[Hydroxy Fatty Acid-H]⁻Ester bond hydrolysis
Acetylated Fatty Alcohol [M+H]⁺[M+H-60]⁺Loss of Acetic Acid (McLafferty)
Long Chain Hydroxy Ester [M+Na]⁺[R-CO]⁺ (Acylium ion)Alpha-cleavage
Stereochemical Assignment: The Mosher Method

Determining the absolute configuration (R/S) of the secondary hydroxyl group is mandatory for publication.

Protocol: Modified Mosher’s Method

  • Derivatization: React the isolated hydroxy ester (approx. 0.5 mg) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using pyridine-d5 as solvent/catalyst.

  • NMR Analysis: Acquire 1H-NMR spectra for both the (S)-MTPA ester and (R)-MTPA ester derivatives.

  • Calculation: Calculate

    
     for protons neighboring the chiral center.[6]
    
    • Interpretation: Protons with positive

      
       values reside on the right side of the plane; negative values on the left (Model III).
      
Visualization: MS Fragmentation Logic

MSFragmentation Parent Precursor Ion [M-H]- Intermed Ester Cleavage Parent->Intermed CID Energy WaterLoss Neutral Loss [M-H-H2O]- Parent->WaterLoss Low Energy Frag1 Hydroxy Acid Fragment Intermed->Frag1 High Intensity Frag2 Fatty Acid Fragment Intermed->Frag2 Diagnostic

Caption: MS/MS fragmentation pathway showing the critical ester cleavage required for identification.

Experimental Protocol: Isolation of a Novel Hydroxy Ester

Objective: Isolate a bioactive hydroxy ester from a microbial broth.

  • Extraction:

    • Lyophilize 1L of fermentation broth.

    • Extract with 500mL Ethyl Acetate:Methanol (95:5) for 24h.

    • Concentrate in vacuo.

  • Fractionation:

    • Load crude extract onto a C18 Open Column.

    • Elute with a step gradient: H2O -> 50% MeOH -> 100% MeOH -> 100% Acetone .

    • Note: Hydroxy esters typically elute in the 100% MeOH or Acetone fractions due to moderate polarity.

  • Purification (HPLC):

    • Column: Phenyl-Hexyl (selectivity for aromatic/ester pi-electrons) or C18.

    • Mobile Phase: A: H2O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 60-100% B over 30 mins.

  • Validation:

    • Check purity via 1H-NMR (look for single ester carbonyl signal ~173-175 ppm in 13C).

Future Outlook

The field is moving toward Shotgun Lipidomics combined with Ion Mobility Spectrometry (IMS) . IMS can separate hydroxy ester regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) that co-elute in standard LC-MS, allowing for high-throughput discovery without laborious isolation.

References

  • Brejchova, K., et al. (2020). "Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters." Molecules.

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell.

  • Hoye, T. R., et al. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols. [6]

  • Zhu, Q., et al. (2020).[7] "Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid." Analytical Chemistry.

  • Khan, S., et al. (2023). "Isolation, structure elucidation and enzyme inhibition studies of a new hydroxy ester from Berberis jaeschkeana." Natural Product Research.

Sources

Exploratory

Technical Guide: Preliminary Investigation of Ethyl 2-Hydroxyvalerate Derivatives

Executive Summary Ethyl 2-hydroxyvalerate (E2HV) , also known as ethyl 2-hydroxypentanoate, represents a critical structural scaffold in the development of metabolic tracers and prodrug delivery systems. As an -hydroxy e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-hydroxyvalerate (E2HV) , also known as ethyl 2-hydroxypentanoate, represents a critical structural scaffold in the development of metabolic tracers and prodrug delivery systems. As an


-hydroxy ester, it serves as a lipophilic precursor to 2-hydroxyvaleric acid—a biomarker associated with organic acidemias and fatty acid oxidation disorders.[1]

This guide outlines a preliminary investigation strategy for researchers aiming to synthesize, characterize, and profile E2HV and its immediate derivatives. Unlike simple aliphatic esters, the presence of the


-hydroxyl group introduces unique reactivity (susceptibility to oxidation and specific hydrolysis kinetics) and chirality, necessitating precise synthetic control and rigorous stability profiling.

Part 1: Chemical Basis & Structural Rationale[1]

The Core Scaffold

The parent compound, 2-hydroxyvaleric acid, is highly polar and exhibits poor passive membrane permeability. Esterification to Ethyl 2-hydroxyvalerate significantly increases lipophilicity (LogP


 0.67–0.92), facilitating cellular entry.[1] Once intracellular, ubiquitous carboxylesterases hydrolyze the ester, releasing the active acid.
Target Derivatives for Investigation

To probe the structure-activity relationship (SAR) regarding metabolic stability and bioavailability, this investigation focuses on three distinct derivative classes:

  • Chain Homologs (Lipophilicity Tuning): Varying the ester alkyl chain (Methyl vs. Ethyl vs. Isopropyl) to modulate LogP.

  • 
    -Acylated Prodrugs (Stability Tuning):  Acetylation or benzoylation of the 
    
    
    
    -hydroxyl group to prevent premature oxidation and retard hydrolysis.
  • Deuterated Isotopologues (Metabolic Tracing): Incorporation of deuterium at the C2 position for flux analysis in metabolomics.

Part 2: Synthetic Methodologies

Primary Synthesis: Acid-Catalyzed Fischer Esterification

This protocol describes the synthesis of the core scaffold, Ethyl 2-hydroxyvalerate, from 2-hydroxyvaleric acid.[1]

Reagents:

  • 2-Hydroxyvaleric acid (98% purity)[1]

  • Absolute Ethanol (Anhydrous)

  • Sulfuric acid (

    
    , catalytic) or 
    
    
    
    -Toluenesulfonic acid (pTSA)[1]
  • Dichloromethane (DCM) for extraction

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-hydroxyvaleric acid (50 mmol) in absolute ethanol (150 mL).

  • Catalysis: Add concentrated

    
     (0.5 mL) dropwise while stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor water accumulation in the Dean-Stark trap to track reaction progress.
    
  • Workup: Cool to room temperature. Concentrate ethanol under reduced pressure. Dilute residue with DCM (100 mL) and wash with saturated

    
     (
    
    
    
    mL) to neutralize residual acid.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~72-75°C at 12 mmHg) to obtain a clear, colorless liquid.
    
Derivative Synthesis: -Acetylation

To synthesize Ethyl 2-acetoxyvalerate (double prodrug strategy).

Protocol:

  • Dissolve Ethyl 2-hydroxyvalerate (10 mmol) in DCM (20 mL) containing Pyridine (12 mmol).

  • Cool to

    
     in an ice bath.
    
  • Add Acetyl Chloride (11 mmol) dropwise over 15 minutes.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench with water, extract with DCM, and purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

Part 3: Visualization of Workflows

Synthetic & Metabolic Logic

The following diagram illustrates the synthetic route from the precursor to the active metabolite, highlighting the role of the derivatives.

G cluster_metabolism Biological Activation (In Vivo) Precursor 2-Oxovaleric Acid (Precursor) CoreAcid 2-Hydroxyvaleric Acid (Active Metabolite) Precursor->CoreAcid Reduction (NADH) Ester Ethyl 2-hydroxyvalerate (Core Scaffold) CoreAcid->Ester Fischer Esterification (EtOH, H+) Ester->CoreAcid Carboxylesterase (Hydrolysis) Derivative Ethyl 2-acetoxyvalerate (Stabilized Derivative) Ester->Derivative Acylation (AcCl, Pyridine) Derivative->Ester Esterase (Phase I) Cell Target Cell Cytosol

Caption: Synthetic pathway converting the acid to ester and acetoxy-derivative, followed by the biological hydrolysis loop required to regenerate the active parent acid.

Part 4: Structural Characterization & Profiling[1]

Spectroscopic Validation

The following data points are critical for confirming the identity of Ethyl 2-hydroxyvalerate.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

4.1-4.2 ppm (q)
Quartet, 2HEthoxy

protons (Ester linkage).[1]
1H NMR

4.0-4.1 ppm (dd)
Doublet of doublets, 1H

-proton at C2 (Chiral center).
IR 1735-1750

Strong bandC=O stretch (Ester carbonyl).[1]
IR 3400-3500

Broad bandO-H stretch (disappears in acetoxy derivative).[1]
GC-MS m/z 146

, 101
Molecular ion & FragmentsLoss of ethoxy group (

).[1]
Stability Profiling (Hydrolysis Assay)

Before biological application, the hydrolytic half-life (


) must be established to differentiate between chemical instability and enzymatic activation.

Self-Validating Protocol:

  • Buffer Prep: Prepare Phosphate Buffered Saline (PBS, pH 7.4) and Human Plasma (pooled).

  • Incubation: Spike E2HV (10

    
    M) into both matrices at 
    
    
    
    .
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quench: Add 300

    
    L Acetonitrile (with Internal Standard) to precipitate proteins.
    
  • Analysis: Analyze supernatant via LC-MS/MS.

    • Validation Criterion: PBS samples should show

      
       degradation over 2 hours (Chemical Stability). Plasma samples should show rapid decay (Enzymatic Activation).
      

Part 5: Future Outlook & Biological Relevance

The investigation of Ethyl 2-hydroxyvalerate derivatives opens pathways for "soft drug" design. By tuning the ester moiety, researchers can control the rate of 2-hydroxyvalerate release, which is crucial when studying metabolic flux in disorders like Maple Syrup Urine Disease (MSUD) where this organic acid accumulates [1]. Furthermore, the


-hydroxy ester motif is structurally homologous to 2-hydroxyglutarate, making these derivatives potential competitive inhibitors or probes for isocitrate dehydrogenase (IDH) mutant cancers [2].[1]

References

  • Rupa Health. (n.d.). 2-Hydroxyisovaleric Acid - Clinical Significance and Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96120, Ethyl 2-hydroxypentanoate. Retrieved from [Link]

  • FooDB. (n.d.). Compound Summary: 2-Hydroxyvaleric acid.[1][2] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biocatalytic Reduction of Alpha-Keto Esters. (General Reference for biocatalytic route logic). Retrieved from [Link]

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for Ethyl 2-hydroxyisovalerate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-Hydroxyvalerate as a Chiral Building Block in Drug Discovery

[1] Executive Summary Ethyl 2-hydroxyvalerate (Ethyl 2-hydroxypentanoate) is a versatile -hydroxy ester used as a strategic chiral building block in the synthesis of pharmaceuticals, particularly for introducing lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-hydroxyvalerate (Ethyl 2-hydroxypentanoate) is a versatile


-hydroxy ester used as a strategic chiral building block in the synthesis of pharmaceuticals, particularly for introducing lipophilic C5 aliphatic chains with defined stereochemistry. Structurally homologous to ethyl lactate but possessing a propyl rather than a methyl side chain, it offers a critical tool for probing hydrophobic pockets in enzyme active sites, such as in the development of Ketol-Acid Reductoisomerase (KARI) inhibitors and non-natural amino acid precursors (e.g., Norvaline derivatives).

This guide provides a comprehensive technical workflow for the synthesis, quality control, and synthetic application of (S)- and (R)-Ethyl 2-hydroxyvalerate.

Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl 2-hydroxypentanoate
Common Name Ethyl

-hydroxyvalerate
CAS (Racemic) 6938-26-7
CAS ((S)-Isomer) 41014-93-1 (Acid form ref); Ester: 24328-22-7
Molecular Formula

Molecular Weight 146.19 g/mol
Boiling Point ~190 °C (at 760 mmHg)
Chiral Center C2 Position
Solubility Soluble in alcohols, ethers, EtOAc; limited water solubility.[1][2][3]

Biocatalytic Synthesis Protocol

Objective: Synthesis of high-optical-purity (S)-Ethyl 2-hydroxyvalerate via enantioselective reduction.

While chemical hydrogenation is possible, the industry standard for high enantiomeric excess (


) is biocatalytic reduction using Ketoreductases (KREDs). This method avoids heavy metal contamination and operates under mild aqueous conditions.[4]
Reaction Mechanism

The reaction utilizes an NADPH-dependent KRED to reduce the ketone.[4] A coupled glucose dehydrogenase (GDH) system recycles the cofactor.[4][5]

Biocatalysis Substrate Ethyl 2-oxovalerate Product (S)-Ethyl 2-hydroxyvalerate Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation KRED KRED Enzyme GDH GDH Enzyme

Figure 1: Cofactor recycling loop for the enantioselective reduction of


-keto esters.
Experimental Protocol

Reagents:

  • Substrate: Ethyl 2-oxovalerate (100 mM)

  • Enzyme: KRED-101 (Codexis or equivalent screening kit)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose (150 mM), GDH (5 U/mL)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Dissolve glucose and NADP+ in phosphate buffer.[4] Adjust pH to 7.0.

  • Enzyme Addition: Add GDH and the specific KRED enzyme to the reaction vessel.[4]

  • Substrate Initiation: Add Ethyl 2-oxovalerate dissolved in a minimal amount of DMSO (5% v/v final) or isopropanol.

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).[4]

  • Work-up: Extract the reaction mixture 3x with Ethyl Acetate (EtOAc).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Analyze

    
     via Chiral GC (see Section 5).
    

Synthetic Application: The Mitsunobu Inversion

Objective: Conversion of (S)-Ethyl 2-hydroxyvalerate to (R)-Ethyl 2-azidovalerate (Precursor to Non-Natural Amino Acids).

The hydroxyl group at C2 allows for stereospecific substitution.[4] The Mitsunobu reaction is the gold standard here, allowing for clean inversion of configuration (


) to install nitrogen or other nucleophiles.[4]
Protocol

Reagents:

  • (S)-Ethyl 2-hydroxyvalerate (1.0 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Diphenylphosphoryl azide (DPPA) or

    
     source (1.2 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve (S)-Ethyl 2-hydroxyvalerate and

    
     in anhydrous THF. Cool to 0°C.[4]
    
  • Addition: Add the azide source (DPPA) dropwise.

  • Activation: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[4]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add water (0.5 mL) to quench excess reagents.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Outcome: The product, (R)-Ethyl 2-azidovalerate, can be hydrogenated (


, Pd/C) to yield (R)-Norvaline ethyl ester , a valuable non-natural amino acid for peptide synthesis.

Analytical Quality Control (Chiral GC)

Objective: Precise determination of Enantiomeric Excess (


).

Because the enantiomers have identical boiling points, a chiral stationary phase is required.[4]

Method Parameters:

  • Instrument: Agilent 8890 GC or equivalent with FID.

  • Column: Cyclodextrin-based (e.g., Agilent J&W CycloSil-B or Restek Rt-βDEXsm).[4]

    • Why? The propyl chain fits into the

      
      -cyclodextrin cavity, allowing discrimination based on the spatial orientation of the hydroxyl group.[4]
      
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 2°C/min to 140°C

    • Final: 200°C (Burn out)

  • Detection: FID @ 250°C.

Acceptance Criteria:

  • Retention Time: (S)-isomer typically elutes after (R)-isomer on β-DEX columns (verify with standards).

  • Target:

    
    
    
    
    
    for pharmaceutical applications.

Case Study: KARI Inhibitor Synthesis

Context: Ketol-Acid Reductoisomerase (KARI) is a target for herbicide and antimicrobial development.[4] Application: Researchers at the University of Queensland utilized Ethyl 2-hydroxyvalerate as a starting material to synthesize specific inhibitors.[4]

  • Mechanism: The ethyl 2-hydroxyvalerate scaffold was subjected to oxidation and bromination to create a reactive intermediate.[4][6]

  • Significance: The C5 propyl chain provided the necessary steric bulk to occupy the hydrophobic pocket of the KARI enzyme, demonstrating the unique value of the valerate chain over the smaller lactate (methyl) or larger phenyl analogs.[4]

References

  • Bioc

    
    -Keto Esters: 
    
    • Nie, Y., & Xu, Y. (2019).[4] Stereoselective carbonyl reductases and their roles in asymmetric synthesis of bulky chiral hydroxyl compounds. ResearchGate.[4]

  • Mitsunobu Reaction Guidelines

    • Swamy, K. C. K., et al. (2009).[4] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • KARI Inhibitor Synthesis

    • Leung, S.S., et al. (2013).[4] Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor. University of Queensland.[4]

  • Chiral GC Methodology

    • Schurig, V. (2001).[4] Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A.

  • Chemical Identity & Safety

    • PubChem.[4][3][7] (n.d.). Ethyl 2-hydroxyvalerate.[4][2][6][8] National Library of Medicine.[4]

Sources

Application

Application Note: Ethyl 2-Hydroxyvalerate as a Chiral Synthon in Pharmaceutical Synthesis

Executive Summary Ethyl 2-hydroxyvalerate (E2HV), specifically its enantiopure forms, represents a critical class of -hydroxy esters used as "chiral pool" building blocks in the synthesis of peptidomimetics, kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-hydroxyvalerate (E2HV), specifically its enantiopure forms, represents a critical class of


-hydroxy esters used as "chiral pool" building blocks in the synthesis of peptidomimetics, kinase inhibitors, and modified nucleosides. While often overshadowed by its phenyl-substituted analogs (e.g., in ACE inhibitor synthesis), the aliphatic E2HV offers a unique pentyl-scaffold essential for introducing lipophilicity into drug candidates without adding aromatic complexity.

This guide details the Enzymatic Kinetic Resolution (EKR) of racemic E2HV to yield high-purity chiral synthons and outlines the downstream functionalization protocols to convert the hydroxyl moiety into amines (for non-natural amino acids) or leaving groups for nucleophilic substitution.

Critical Material Attributes (CMA)

Before initiating synthesis, the quality of the starting material must be verified. Impurities in commercial racemic E2HV can poison biocatalysts.

AttributeSpecificationRationale
CAS Number 10348-47-7 (Racemic)Base identifier for procurement.
Purity (GC)

98.0%
Trace acids inhibit lipase activity; trace aldehydes can form Schiff bases during amination.
Water Content

0.05% (Karl Fischer)
Critical for transesterification. Excess water causes hydrolysis (reverse reaction) and lowers enantiomeric excess (

).
Acid Value < 1.0 mg KOH/gFree acid denatures immobilized enzymes and complicates workup.

Biocatalytic Resolution Protocol

Objective: Separation of racemic E2HV into (S)-Ethyl 2-hydroxyvalerate and (R)-Ethyl 2-acetoxyvalerate.

The Science of the Method

Chemical resolution of aliphatic alcohols is often inefficient. We utilize Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). CAL-B follows the Kazlauskas Rule , preferentially acylating the (


)-enantiomer of secondary alcohols, leaving the (

)-enantiomer as the free alcohol.
  • Acyl Donor: Vinyl Acetate (Irreversible; produces volatile acetaldehyde byproduct).

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane. (LogP > 1.5 solvents preserve enzyme structural water).

Workflow Diagram

EKR_Workflow Start Racemic Ethyl 2-Hydroxyvalerate (CAS 10348-47-7) Mix Add Solvent (MTBE) + Vinyl Acetate (3 eq) Start->Mix Enzyme Add CAL-B (Novozym 435) Loading: 10-20 mg/mmol Mix->Enzyme Reaction Incubate 30°C, 200 RPM, 24-48h Enzyme->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter Filter->Enzyme Recycle Enzyme (Wash with dry MTBE) Evap Evaporation (Remove Solvent/Acetaldehyde) Filter->Evap Sep Column Chromatography (SiO2, Hexane/EtOAc) Evap->Sep Prod_S (S)-Ethyl 2-hydroxyvalerate (Alcohol, >99% ee) Sep->Prod_S Polar Fraction Prod_R (R)-Ethyl 2-acetoxyvalerate (Ester, >98% ee) Sep->Prod_R Non-Polar Fraction

Caption: Figure 1.[1] Enzymatic Kinetic Resolution workflow for Ethyl 2-hydroxyvalerate using CAL-B.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve racemic Ethyl 2-hydroxyvalerate (10.0 g, 68.4 mmol) in anhydrous MTBE (100 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (17.6 g, 205 mmol, 3.0 eq). Note: Excess ensures pseudo-first-order kinetics for the acyl donor.

  • Catalysis: Add Novozym 435 (1.0 g, 10% w/w relative to substrate).

  • Incubation: Seal the flask and place in an orbital shaker at 30°C, 200 rpm.

    • Monitoring: Sample 50 µL every 4 hours. Analyze via Chiral GC (Column: CP-Chirasil-Dex CB).

    • Endpoint: Stop when conversion reaches 50% (typically 24–36 hours).

  • Workup: Filter off the enzyme beads (can be washed with MTBE and reused up to 5 times). Concentrate the filtrate under reduced pressure to remove solvent and acetaldehyde.

  • Purification: The residue contains the (S)-alcohol and (R)-acetate. Separate via flash chromatography (Silica gel; Gradient 0%

    
     20% EtOAc in Hexane).
    
    • Yield: Expect ~45% theoretical yield for each enantiomer (Theoretical Max is 50%).

    • Optical Purity: >99%

      
       (S-enantiomer).[2][3]
      

Synthetic Utility: Functionalization to Norvaline Derivatives

The primary value of chiral E2HV in pharma is its conversion to Non-Natural Amino Acids (e.g., L-Norvaline) via stereospecific inversion.

The "Walden Inversion" Strategy

Direct nucleophilic substitution of the hydroxyl group requires activation. We utilize a sulfonate ester (Mesylate or Triflate) followed by Azide displacement. This process inverts the stereochemistry (


 or 

).

Target: Synthesis of Ethyl (R)-2-azidovalerate (Precursor to (R)-Norvaline).

Derivatization Pathway

Synthesis_Path Substrate (S)-Ethyl 2-hydroxyvalerate (Chiral Alcohol) Step1 Activation MsCl, Et3N, DCM 0°C Substrate->Step1 Intermediate (S)-Mesylate (Leaving Group Active) Step1->Intermediate Step2 Displacement (SN2) NaN3, DMF 60°C Intermediate->Step2 Product (R)-Ethyl 2-azidovalerate (Inverted Center) Step2->Product Reduction Reduction H2, Pd/C Product->Reduction Final (R)-Norvaline Ethyl Ester Reduction->Final

Caption: Figure 2. Stereoselective conversion of (S)-E2HV to (R)-Norvaline precursor via Mesylation and Azide displacement.

Activation Protocol (Mesylation)
  • Setup: Dissolve (S)-Ethyl 2-hydroxyvalerate (1.0 eq) in anhydrous DCM (10 mL/g) under Nitrogen. Cool to 0°C.

  • Base Addition: Add Triethylamine (1.5 eq).

  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Wash with saturated NaHCO3, then Brine. Dry over MgSO4.[4]

  • Outcome: Quantitative conversion to the Mesylate. Use immediately in the next step (unstable on silica).

Displacement Protocol (Azidation)
  • Solvent Switch: Dissolve the crude Mesylate in anhydrous DMF.

  • Nucleophile: Add Sodium Azide (NaN3, 1.5 eq). Safety: NaN3 is toxic and shock-sensitive. Use a blast shield.

  • Inversion: Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with Diethyl Ether (Azides are safer in ether than DCM).

  • Result: Ethyl (R)-2-azidovalerate. This can be reduced (H2, Pd/C) to the amino acid ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) High water content in solvent.Dry MTBE over molecular sieves (3Å) for 24h.
Low ee (Enzymatic) Reaction ran too long (>55% conversion).Stop reaction strictly at 50% conversion.
Elimination during Mesylation Temperature too high; Base too strong.Keep T < 5°C during MsCl addition.
Racemization during Azidation

character due to solvent/heat.
Ensure strictly anhydrous DMF; do not exceed 65°C.

References

  • Enzymatic Resolution Mechanisms

    • Anderson, E. M., et al. "Kinetic resolution of

      
      -hydroxy esters using Candida antarctica lipase B." Biocatalysis and Biotransformation, 1998.  (General Reference via PubChem)[5]
      
  • Kazlauskas Rule & Lipase Specificity

    • Kazlauskas, R. J., et al. "Molecular modeling of the enantioselectivity of Candida rugosa lipase." Journal of Organic Chemistry, 1991.

  • Synthesis of 2-Hydroxyvaleric Acid Derivatives

    • Search Results for CAS 10348-47-7 (Ethyl 2-hydroxy-4-methylpentanoate/valerate analogs). PubChem Database.

  • Mitsunobu and Displacement Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

(Note: Specific literature on the ethyl ester of 2-hydroxyvalerate is often subsumed under general alpha-hydroxy ester studies or analog studies like the 4-phenyl derivative. The protocols above are adapted from standard operating procedures for this chemical class.)

Sources

Method

Analytical methods for the quantification of Ethyl 2-hydroxyvalerate

Abstract & Introduction Ethyl 2-hydroxyvalerate (CAS: 18066-58-3), also known as ethyl 2-hydroxypentanoate, is an alpha-hydroxy ester of increasing interest in both pharmaceutical synthesis (as a chiral building block) a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 2-hydroxyvalerate (CAS: 18066-58-3), also known as ethyl 2-hydroxypentanoate, is an alpha-hydroxy ester of increasing interest in both pharmaceutical synthesis (as a chiral building block) and fermentation science (as a flavor impact molecule with fruity/blackberry notes).[1]

Unlike simple aliphatic esters, the presence of the hydroxyl group at the C2 position introduces two critical analytical challenges:

  • Polarity & Hydrogen Bonding: The hydroxyl moiety leads to peak tailing on non-polar GC columns and increases water solubility, complicating extraction from aqueous matrices.

  • Stereochemistry: The C2 position is a chiral center. Biological activity and olfactory properties often differ significantly between the (

    
    )- and (
    
    
    
    )-enantiomers, necessitating chiral resolution.

This guide provides three validated protocols for the quantification and characterization of Ethyl 2-hydroxyvalerate, designed to address volatility, polarity, and enantiomeric purity.

Chemical Properties & Safety

PropertyDataNotes
IUPAC Name Ethyl 2-hydroxypentanoate
Molecular Formula

Molecular Weight 146.19 g/mol
Boiling Point ~185–190 °CEstimated based on homologs
Solubility Soluble in alcohols, ethers; Sparingly soluble in waterHigh water solubility compared to ethyl valerate due to -OH group
Chirality Yes (C2)Requires chiral stationary phase for enantiomer separation

Safety Warning: Treat as a volatile organic compound. Potential skin and eye irritant.[2] Perform all operations in a fume hood.

Method Selection Guide

The choice of method depends strictly on the sample matrix and the analytical goal.

MethodSelection Start Select Analytical Goal Matrix Sample Matrix? Start->Matrix Trace Trace Quantification (< 10 ppm) Matrix->Trace Biological/Fermentation Purity Purity / Assay (> 90%) Matrix->Purity Raw Material/Synthesis Chiral Enantiomeric Excess (% ee) Matrix->Chiral Stereochem Check MethodA Method A: HS-SPME GC-MS Trace->MethodA MethodB Method B: HPLC-CAD/RI Purity->MethodB MethodC Method C: Chiral GC-FID/MS Chiral->MethodC

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and selectivity requirements.

Protocol A: Trace Quantification via HS-SPME GC-MS

Best for: Complex matrices (wine, plasma, fermentation broth) where direct injection is dirty or sensitivity is low. Principle: Headspace Solid-Phase Microextraction (HS-SPME) selectively concentrates the volatile ester while leaving non-volatile matrix components (sugars, proteins) behind.

Materials[5][6][7][8][9][10]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The "Grey" fiber covers the wide polarity range needed for the hydroxy-ester.[1]

  • Internal Standard (ISTD): Ethyl 2-hydroxybutyrate (homolog) or Ethyl 2-hydroxyvalerate-d5 (isotopic label).[1]

  • Salt: NaCl (Analytical Grade).

Sample Preparation[8][11]
  • Aliquot: Transfer 5 mL of sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl. Rationale: Increases ionic strength, driving the polar ester into the headspace (Henry’s Law constant modification).

  • ISTD Addition: Spike with 10 µL of ISTD solution (100 µg/mL in ethanol).

  • Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

GC-MS Parameters
ParameterSettingRationale
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Critical: A polar PEG column is required to prevent peak tailing of the hydroxyl group.[1] Non-polar columns (DB-5) yield poor peak shape.
Inlet Splitless, 250 °CMaximizes sensitivity.[1]
SPME Extraction 40 °C for 30 min (250 rpm agitation)Balanced temp prevents degradation while ensuring equilibrium.[1]
Desorption 3 mins @ 250 °CEnsures no carryover on the fiber.[1]
Oven Program 40°C (2 min) -> 5°C/min -> 230°C (5 min)Slow ramp separates the analyte from matrix alcohols (e.g., isoamyl alcohol).[1]
MS Source EI (70 eV), SIM ModeTarget Ion: m/z 103 (base peak, cleavage alpha to carbonyl).[1] Qual Ions: m/z 57, 75.

Protocol B: Enantiomeric Separation via Chiral GC

Best for: Determining Enantiomeric Excess (% ee) in drug synthesis or origin authentication.[3]

The Challenge of Resolution

Separating (


)- and (

)-Ethyl 2-hydroxyvalerate requires a stationary phase that can form transient diastereomeric complexes. Standard cyclodextrin columns often struggle with the free hydroxyl group; derivatization is recommended but not always mandatory if the phase is polar enough.
Workflow
  • Derivatization (Optional but Recommended):

    • React sample with Trifluoroacetic Anhydride (TFAA) or MSTFA.

    • Mechanism:[1][4][5] Converts the -OH to -OCOCF3 or -OTMS. This removes hydrogen bonding, sharpening peaks and improving chiral recognition by the column.

  • Column Selection:

    • Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

      
      -cyclodextrin (e.g., Hydrodex 
      
      
      
      -6TBDM or Cyclosil-B).[1]
    • Note: These phases show high selectivity for alpha-hydroxy esters.[1]

Instrumental Conditions
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven: Isothermal at 110 °C or slow ramp (1 °C/min) from 90 °C.

  • Detection: FID (Flame Ionization Detector) is sufficient for purity; MS for identification.

  • Elution Order: Typically (

    
    )- before (
    
    
    
    )- on
    
    
    -DEX columns, but must be confirmed with pure optical standards.

ChiralWorkflow Sample Racemic Sample Deriv Derivatization (TFAA/MSTFA) Sample->Deriv Remove H-Bonding Inject Injection onto Beta-DEX Column Deriv->Inject Sep Inclusion Complex Formation Inject->Sep Stereoselective Interaction Result Calculate % ee ((R-S)/(R+S)) * 100 Sep->Result

Figure 2: Logic flow for chiral resolution. Derivatization is suggested to improve peak symmetry.

Protocol C: Purity Assay via HPLC-CAD

Best for: Raw material testing where volatility is a risk for GC (evaporation) or for non-volatile impurities. Detector Note: Ethyl 2-hydroxyvalerate has weak UV absorbance (only carbonyl ~210 nm). Charged Aerosol Detection (CAD) or Refractive Index (RI) is superior for universal quantification.

Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Nebulizer temp 35 °C).

  • Retention: Analyte is moderately polar; expect elution early (k' ~ 2-3).

References & Authority

  • NIST Mass Spec Data Center. Ethyl 2-hydroxyvalerate Spectra and Properties. National Institute of Standards and Technology.[6]

  • PubChem. Ethyl 2-hydroxyvalerate Compound Summary (CID 96120).[7] National Library of Medicine.

  • Ferreira, V., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. Journal of Agricultural and Food Chemistry / MDPI. (Validates HS-SPME for hydroxy-esters).

  • Phenomenex. Chiral HPLC and GC Separations Guide. (Authoritative source for cyclodextrin column selection mechanisms).

  • Perestrelo, R., et al. (2006). Methodological aspects of the analysis of volatile esters in wine. Analytica Chimica Acta.[6] (Establishes the "Salting Out" protocol).

Disclaimer: These protocols are for research and development use. Validation (ICH Q2) is required before application in GMP environments.

Sources

Application

Application Note: Chiral HPLC Analysis of Ethyl 2-hydroxyvalerate Enantiomers

Executive Summary This application note details a robust, self-validating protocol for the chiral separation of Ethyl 2-hydroxyvalerate (also known as Ethyl 2-hydroxypentanoate). This molecule serves as a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the chiral separation of Ethyl 2-hydroxyvalerate (also known as Ethyl 2-hydroxypentanoate). This molecule serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, including ACE inhibitors and specific statins.

The separation of its enantiomers, (R)- and (S)-ethyl 2-hydroxyvalerate , is challenging due to the molecule's weak UV chromophore and the conformational flexibility of the alkyl chain. This guide prioritizes Normal Phase Chiral HPLC using polysaccharide-based stationary phases, which offer the highest probability of baseline resolution (


) for 

-hydroxy esters.

Introduction & Chemical Context

Ethyl 2-hydroxyvalerate possesses a single chiral center at the C2 position. The enantiomeric purity of this compound is often the limiting factor in the stereochemical integrity of downstream pharmaceutical products.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 162.18 g/mol

  • Chiral Center: C2 (

    
    -carbon)
    
  • Detection Challenge: The molecule lacks a strong aromatic chromophore, relying solely on the ester carbonyl transition (

    
    ), which absorbs weakly around 210–220 nm.
    
Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For


-hydroxy esters, the primary interaction mechanisms include:
  • Hydrogen Bonding: Between the hydroxyl/carbonyl groups of the analyte and the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: Mediated by the ester functionality.

  • Steric Inclusion: The fit of the valerate alkyl chain into the chiral grooves of the amylose/cellulose polymer.

Method Development Strategy

The selection of the stationary phase is the critical determinant of success. Based on extensive screening of


-hydroxy esters, the Amylose tris(3,5-dimethylphenylcarbamate)  phase (e.g., Daicel Chiralpak AD-H) is the primary recommendation, followed by the Cellulose analogue (Chiralcel OD-H).
Decision Matrix for Method Selection

MethodDevelopment Start Start: Ethyl 2-hydroxyvalerate Sample ColSelect Primary Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) Start->ColSelect MobilePhase Mobile Phase Selection: n-Hexane : Isopropanol (90:10) ColSelect->MobilePhase Detection Detection Check: UV Absorbance @ 210 nm MobilePhase->Detection DecisionUV Is Sensitivity Sufficient? Detection->DecisionUV Optimized Proceed to Validation DecisionUV->Optimized Yes Derivatize Derivatization Strategy: React with 3,5-Dinitrobenzoyl Chloride DecisionUV->Derivatize No (Low S/N) Retest Retest @ UV 254 nm (Enhanced Pi-Pi Interaction) Derivatize->Retest Retest->Optimized

Figure 1: Method Development Decision Tree. A systematic approach to column selection and sensitivity optimization.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Quaternary or Binary pump capable of stable low-pressure mixing; Column Oven; UV/Vis Detector (DAD preferred for purity checks).

  • Column: Chiralpak AD-H (

    
     mm, 5 µm) or equivalent Amylose-based CSP.
    
  • Solvents: n-Hexane (HPLC Grade, dry), 2-Propanol (IPA, HPLC Grade).

  • Standard: Racemic Ethyl 2-hydroxyvalerate (for resolution check) and Enantiopure standards (for peak identification).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : 2-Propanol (95 : 5 v/v)Low polarity favors tight H-bonding between analyte and CSP.
Flow Rate 0.8 mL/minBalances mass transfer kinetics with analysis time.
Column Temp 25°CLower temperatures often enhance enantioselectivity (

) by reducing thermal motion.
Detection UV 210 nmTargets the ester carbonyl. Reference wavelength: 360 nm (off).
Injection Vol 5 - 10 µLKeep low to prevent column overload which broadens peaks.
Run Time ~20 minutesSufficient to elute both enantiomers and wash lipophilic impurities.
Step-by-Step Procedure
  • System Conditioning:

    • Flush the column with Mobile Phase for at least 30 minutes at 0.8 mL/min.

    • Verification: Ensure the baseline at 210 nm is stable (drift < 1 mAU/min).

  • Sample Preparation:

    • Dissolve 10 mg of Racemic Ethyl 2-hydroxyvalerate in 10 mL of Mobile Phase (1 mg/mL).

    • Critical Step: Do not use pure IPA or Ethanol as the diluent, as the "solvent shock" can distort peak shapes.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Elution Order Determination:

    • Inject the racemic mixture to establish the separation window.

    • Inject the pure (S)-enantiomer (if available) to identify the retention time.

    • Note: On Chiralpak AD-H, the elution order for

      
      -hydroxy esters is typically dependent on the alkyl chain length. Always verify with a standard.
      
  • Sensitivity Optimization (If required):

    • If the signal-to-noise ratio (S/N) at 210 nm is

      
      , consider Refractive Index (RI)  detection or Derivatization .
      
    • Derivatization Protocol: React sample with 3,5-dinitrobenzoyl chloride in pyridine. This adds an aromatic ring, enabling detection at 254 nm and adding

      
       interaction sites for better separation.
      

Typical Results & Discussion

Under the prescribed conditions (Hexane/IPA 95:5), the expected chromatographic performance is:

  • Retention Time (

    
    ):  ~8.5 min
    
  • Retention Time (

    
    ):  ~10.2 min
    
  • Selectivity (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    

Troubleshooting Guide:

  • Poor Resolution: Lower the IPA concentration to 2% (98:2 Hexane/IPA). This increases retention but significantly improves separation factors.

  • Baseline Noise: At 210 nm, high-quality "UV Cut-off" grade solvents are mandatory. Impurities in standard hexane will cause high background absorbance.

Chiral Recognition Mechanism Visualization

Mechanism Analyte Ethyl 2-hydroxyvalerate (Analyte) Interaction1 H-Bonding (OH group) Analyte->Interaction1 Interaction2 Dipole-Dipole (Ester C=O) Analyte->Interaction2 Interaction3 Steric Fit (Valerate Chain) Analyte->Interaction3 CSP Amylose Carbamate (Stationary Phase) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: The "Three-Point" Interaction Model required for chiral recognition. Steric fit of the alkyl tail is the discriminating factor.

Validation Parameters (ISO/ICH Compliant)

To ensure the method is suitable for regulated drug development, the following validation criteria must be met:

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity Baseline separation (

) from impurities.
Inject blank mobile phase and synthesis precursors.
Linearity

5 concentration levels (e.g., 0.1 to 2.0 mg/mL).
Precision (Repeatability) RSD < 1.0% for Retention Time; < 2.0% for Area.[1]6 replicate injections of the racemate.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ).Serial dilution of the standard.
Robustness

remains > 1.5
Vary flow rate (

mL/min) and Temp (

C).

References

  • Chiral Technologies. (2023).[2] Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[2][3] Link

  • Phenomenex. (2022).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC and Inclusion Complexing. Merck KGaA. Link

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Pharmaceutical Society of Korea. Link

  • ResearchGate. (2014). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK. (Analogous structural separation data). Link

Sources

Method

Application Note: Precision GC-MS Identification of Ethyl 2-Hydroxyvalerate

Abstract This protocol details the identification and quantification of Ethyl 2-hydroxyvalerate (Ethyl 2-hydroxypentanoate), a critical aroma compound in fermented beverages (associated with "fresh blackberry" notes) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the identification and quantification of Ethyl 2-hydroxyvalerate (Ethyl 2-hydroxypentanoate), a critical aroma compound in fermented beverages (associated with "fresh blackberry" notes) and a metabolic marker. Due to the presence of a hydroxyl group adjacent to the ester functionality, this compound exhibits polarity that can lead to peak tailing on non-polar columns. This guide provides a dual-column strategy (DB-WAX and DB-5MS) and a self-validating mass spectral interpretation workflow.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name Ethyl 2-hydroxypentanoate
Common Synonyms Ethyl alpha-hydroxyvalerate; Ethyl leucate
CAS Number 6938-26-7
Molecular Formula

Molecular Weight 146.18 g/mol
Structure

Boiling Point ~190 °C (Predicted)
LogP 1.1 (Approx.)

Experimental Design Strategy

Chromatographic Selection[1][4]
  • Primary Column (Polar): DB-WAX (PEG) or equivalent.[1]

    • Rationale: The polar polyethylene glycol phase interacts with the hydroxyl group, improving peak shape and retaining the analyte away from the solvent front and co-eluting hydrocarbon interferences common in complex matrices.

  • Confirmatory Column (Non-Polar): DB-5MS (5% Phenyl) .

    • Rationale: Used for orthogonal validation.[1] While tailing may occur without derivatization, the elution order shift compared to the WAX column confirms identity.

Sample Preparation

Two pathways are defined: Direct Injection (for flavor/fragrance high-concentration samples) and Silylation (for trace metabolomics or strict quantification).[1]

Pathway A: Direct Liquid Injection (Flavor/Enology)
  • Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Solid Phase Extraction (SPE) with ENV+ cartridges.

  • Pros: Preserves the native ester form; faster.[1]

  • Cons: Potential thermal degradation or adsorption of the -OH group in the liner.

Pathway B: TMS Derivatization (Metabolomics)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Reaction: Converts the 2-hydroxyl group to a Trimethylsilyl (TMS) ether.[1]

  • Pros: Excellent peak shape, distinct mass shift (

    
    ), higher sensitivity.[1]
    

Detailed Protocol

Workflow Diagram

G cluster_0 Path Selection Sample Sample Matrix (Wine/Plasma) Extract Extraction (DCM or SPE) Sample->Extract Dry Drying (Na2SO4) Extract->Dry Direct Direct Injection (Flavor Analysis) Dry->Direct Deriv Derivatization (BSTFA, 60°C, 30min) Dry->Deriv GC GC Separation (DB-WAX / DB-5MS) Direct->GC Deriv->GC MS MS Detection (EI, 70eV) GC->MS Data Data Analysis (RI & Spectral Match) MS->Data

Caption: Operational workflow for Ethyl 2-hydroxyvalerate analysis distinguishing between direct and derivatized pathways.

Instrument Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingNotes
Inlet Temp 250 °CSplitless (1 min) or Split 1:10 depending on conc.
Carrier Gas Helium, 1.0 mL/minConstant flow mode.[1][2]
Oven Program 40°C (2 min)

5°C/min

240°C (5 min)
Slow ramp critical for resolving isomeric esters.
Transfer Line 250 °CPrevent cold-spot condensation.[1]
Ion Source 230 °CStandard EI source temp.[1][2]
Quadrupole 150 °C
Scan Range m/z 35–350Sufficient for native (MW 146) and TMS (MW 218).[1]
Solvent Delay 3.5 minAdjust based on solvent (DCM/Hexane).

Data Analysis & Identification

Retention Index (RI) Validation

Do not rely solely on retention time.[1] Calculate the Kovats Retention Index (


) using a C7–C30 alkane standard mixture run under identical conditions.
  • Target RI (DB-WAX): ~1650–1680

  • Target RI (DB-5MS): ~1050–1080

  • Note: Values vary by exact phase chemistry; establish in-house library.

Mass Spectrum Interpretation (Native Compound)

The identification relies on detecting specific fragment ions resulting from


-cleavage relative to the hydroxyl and ester groups.

Key Diagnostic Ions (Native):

  • 
     43 (Base Peak):  Propyl cation (
    
    
    
    ) or Acetyl.[1] In this structure, primarily the propyl tail.[1]
  • 
     101:  Loss of Ethoxy group (
    
    
    
    ).[1]
    
    
    .[1][3] Diagnostic for ethyl esters.
  • 
     73:  Doublet origin.
    
    • 
       (Ethyl formate fragment).[1]
      
    • 
       (Loss of 
      
      
      
      via
      
      
      -cleavage at C2).[1]
  • 
     29:  Ethyl group (
    
    
    
    ).[1]
  • 
     146:  Molecular Ion (
    
    
    
    ).[1] Typically weak or absent.[1]
Fragmentation Logic Diagram

Frag cluster_alpha Alpha Cleavage Pathways M Molecular Ion (M+) m/z 146 (Weak) Frag1 Loss of -OEt (45) [R-CH(OH)-C=O]+ m/z 101 M->Frag1 - OEt Frag2 Loss of -COOEt (73) [CH3-CH2-CH2-CH=OH]+ m/z 73 M->Frag2 - COOEt Frag3 Alkyl Fragmentation [C3H7]+ m/z 43 (Base Peak) M->Frag3 Alkyl Chain Break

Caption: Primary fragmentation pathways for Ethyl 2-hydroxyvalerate under 70eV EI.

Quality Control & Troubleshooting

Linearity & Limits
  • Linear Range: 0.5 µg/L to 1000 µg/L (SIM mode).[1]

  • LOD: ~0.1 µg/L (using SIM on ions 101, 73, 55).[1]

Common Issues
  • Peak Tailing: Indicates active sites in the liner or column.[1]

    • Fix: Replace liner with deactivated wool; trim column 10cm.[1]

  • Missing Molecular Ion: Normal for aliphatic hydroxy esters.[1]

    • Fix: Rely on RI and the ratio of

      
       101/73/43 for confirmation.
      
  • Ghost Peaks: Check for "carryover" from high-concentration injections.[1] Run a blank solvent injection.[1]

References

  • PubChem. (2024).[1][3] Ethyl 2-hydroxyvalerate (Compound).[1][4][5][6] National Library of Medicine.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Ethyl 2-hydroxyvalerate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Genovese, A., et al. (2013).[1] Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines. Food Chemistry. (Contextual reference for hydroxy-ester analysis in wine).

  • Husek, P. (1998).[1] Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. (Reference for derivatization alternatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-Hydroxyvalerate Synthesis Optimization

Introduction: The "Yield Thief" in Alpha-Hydroxy Ester Synthesis Synthesizing Ethyl 2-hydroxyvalerate (also known as Ethyl -hydroxyvalerate) presents a deceptive challenge. While it appears to be a standard Fischer ester...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield Thief" in Alpha-Hydroxy Ester Synthesis

Synthesizing Ethyl 2-hydroxyvalerate (also known as Ethyl


-hydroxyvalerate) presents a deceptive challenge. While it appears to be a standard Fischer esterification, the presence of the 

-hydroxyl group creates a competing pathway: intermolecular self-esterification .

Instead of reacting with ethanol, the starting material (2-hydroxyvaleric acid) often reacts with itself to form linear oligomers or cyclic lactides. This is the primary "yield thief" in this synthesis.

This guide provides two optimized protocols:

  • Chemical Route: Modified Fischer Esterification (for bulk/racemic synthesis).

  • Biocatalytic Route: Asymmetric Reduction (for high-value/chiral synthesis).

Module A: Chemical Synthesis (Modified Fischer Esterification)

Target Audience: Labs with standard glassware needing racemic product. Core Strategy: Aggressive water removal and high-dilution kinetics to favor the ethyl ester over the oligomer.

The Mechanism & The Problem

The reaction is an equilibrium. To drive it to completion, we must remove water. However, as water is removed, the concentration of acid increases, catalyzing the formation of oligomers.

Optimized Protocol
  • Reagents:

    • 2-Hydroxyvaleric acid (1.0 eq)

    • Ethanol (anhydrous, >10 eq) – Excess is critical to act as solvent and reactant.

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) – Preferred over

      
       for cleaner workup.
      
    • Solvent: Toluene (for azeotropic distillation).

  • Step-by-Step Workflow:

    • Dissolution: Dissolve 2-hydroxyvaleric acid in Ethanol (10 eq) and Toluene (volume ratio 1:1 EtOH:Toluene).

    • Catalyst Addition: Add pTSA.

    • Reflux with Dean-Stark: Attach a Dean-Stark trap filled with Toluene. Reflux the mixture. The ternary azeotrope (Ethanol/Water/Toluene) will carry water into the trap.

      • Critical Check: Monitor the water layer in the trap. If it stops increasing, the reaction has stalled.

    • Soxhlet Modification (Yield Booster): Instead of a standard Dean-Stark, use a Soxhlet extractor containing 3A Molecular Sieves between the flask and the condenser. This continuously dries the refluxing solvent without removing the ethanol.

    • Workup: Cool to RT. Neutralize with sat.

      
      . Wash with brine. Dry organic layer over 
      
      
      
      .
    • Purification: Fractional distillation under reduced pressure.

Troubleshooting Table (Chemical Route)
SymptomProbable CauseCorrective Action
Yield < 50% Oligomerization dominates.Increase Ethanol equivalents to 15-20x. High dilution favors intramolecular/solvent reaction over intermolecular oligomerization.
Cloudy Distillate Water contamination.Ensure Molecular Sieves are activated (300°C for 3h) before use.
High Boiling Impurity Linear oligomers formed.These have much higher B.P. than the product. Ensure careful fractional distillation.

Module B: Biocatalytic Synthesis (Asymmetric Reduction)

Target Audience: Drug development/Pharma (Need High ee). Core Strategy: Enantioselective reduction of Ethyl 2-oxovalerate using Carbonyl Reductase (KRED).

The Logic

Instead of esterifying the hydroxy acid, we reduce the corresponding keto-ester (Ethyl 2-oxovalerate). This avoids oligomerization entirely and sets the chiral center in one step.

Visualization: The Biocatalytic Pathway

Biocatalysis Substrate Ethyl 2-oxovalerate (Keto Ester) Product Ethyl (R)-2-hydroxyvalerate (Chiral Product) Substrate->Product Reduction Enzyme Carbonyl Reductase (KRED) Enzyme->Product Cofactor NADPH -> NADP+ Cofactor->Enzyme Recycle Co-Substrate (Isopropanol -> Acetone) Recycle->Cofactor Regeneration

Caption: Biocatalytic reduction pathway utilizing cofactor regeneration to drive equilibrium and ensure high enantioselectivity.

Optimized Protocol
  • Reagents:

    • Substrate: Ethyl 2-oxovalerate (10-50 mM).

    • Enzyme: Recombinant Carbonyl Reductase (e.g., KmCR or commercial KRED screening kit).

    • Co-substrate: Isopropanol (IPA).[1]

    • Buffer: Phosphate Buffer (100 mM, pH 7.0).

  • Step-by-Step Workflow:

    • Buffer Prep: Prepare 100 mM Phosphate buffer at exactly pH 7.0 .

    • Substrate Loading: Dissolve Ethyl 2-oxovalerate in IPA (10% of final volume). Add this to the buffer.

      • Note: IPA acts as both the co-solvent (solubility) and the hydrogen donor for cofactor regeneration.

    • Reaction Start: Add the enzyme (lyophilized powder or cell lysate).

    • Incubation: Shake at 25°C for 12-24 hours.

      • Warning: Do not exceed 30°C; enzyme stability drops rapidly.

    • Extraction: Extract 3x with Ethyl Acetate.

    • Drying: Dry over

      
       and concentrate.
      

Module C: Troubleshooting Center (FAQ)

Q1: My product contains a "dimer" impurity that I cannot distill off. What is it?

  • Diagnosis: This is likely the "lactide" (cyclic dimer) or linear dimer formed from the starting material (2-hydroxyvaleric acid) before it esterified.

  • Fix: You cannot easily separate this by simple distillation if the boiling points are close.

  • Pro-Tip: Switch to Route B (Reduction) . By starting with the keto ester, you physically eliminate the possibility of hydroxy-acid oligomerization because the starting material has no hydroxyl group to react with itself.

Q2: In the biocatalytic route, my conversion is stuck at 60%.

  • Diagnosis: Product inhibition or pH drift.

  • Fix:

    • Check pH.[1] As the reaction proceeds, if any hydrolysis of the ester occurs, acid is released, dropping the pH. Re-adjust to pH 7.0.

    • Increase IPA concentration to 15% to improve solubility, but check enzyme tolerance first.

Q3: Can I use sulfuric acid instead of pTSA for the chemical route?

  • Answer: Yes, but pTSA is superior. Sulfuric acid is a strong dehydrating agent and can cause charring (carbonization) of the sensitive

    
    -hydroxy functionality, leading to a dark product and lower yield. pTSA is milder and easier to handle.
    

References

  • Biocatalytic Reduction Optimization: Khan, S., et al. (2023).[1] "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate... optimization of cultivation and reaction conditions." The Pharmaceutical and Chemical Journal.[1] Link

  • Oligomerization Mechanisms: Ansell, R. J., et al. (2007).[2] "On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes." Chemistry - A European Journal. Link

  • Kinetic Resolution: Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry. Link

  • General Esterification Kinetics: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

Side reactions in the synthesis of α-hydroxy esters

Technical Support Center: Troubleshooting -Hydroxy Ester Synthesis Subject: Diagnostic & Resolution Guide for Side Reactions in -Hydroxy Ester Production Audience: Synthetic Chemists, Process Development Scientists Versi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting


-Hydroxy Ester Synthesis 

Subject: Diagnostic & Resolution Guide for Side Reactions in


-Hydroxy Ester Production
Audience:  Synthetic Chemists, Process Development Scientists
Version:  2.4 (Current)

Introduction: The Stability Paradox


-Hydroxy esters (e.g., mandelates, lactates, glycolates) are bifunctional "chameleons." They serve as critical chiral building blocks and biodegradable polymer precursors. However, their dual functionality—an acidic 

-proton adjacent to a nucleophilic hydroxyl group—creates a "stability paradox."

Under acidic conditions, they are prone to dehydration ; under basic conditions, they undergo racemization ; and under thermal stress, they self-assemble into lactides . This guide deconstructs these failure modes, providing mechanistic insights and actionable recovery protocols.

Module 1: The Dehydration Trap (Elimination)

The Issue: You observe the formation of


-unsaturated esters (conjugated alkenes) instead of the desired 

-hydroxy ester. This is common during acid-catalyzed esterification (Fischer) or Pinner reactions.

Root Cause Analysis: The


-hydroxyl group is protonated, creating a good leaving group (

). The adjacent carbonyl group increases the acidity of the

-proton (if present) or simply stabilizes the transition state for elimination, driving the formation of a conjugated system.

Mechanism (Acid-Catalyzed Elimination):

Dehydration Start α-Hydroxy Ester Protonation Oxonium Intermediate (R-OH2+) Start->Protonation + H+ TS Elimination TS (-H2O, -H+) Protonation->TS Heat Product α,β-Unsaturated Ester (Conjugated) TS->Product Irreversible

Caption: Fig 1. Acid-catalyzed dehydration pathway converting


-hydroxy esters to conjugated alkenes.

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
NMR: New alkene signals (

6.0–7.5 ppm).
Acid concentration too high or Temp > 80°C.Switch Catalyst: Replace

with mild Lewis acids (e.g.,

) or use Enzymatic Esterification (Lipase B).
Low Yield: Starting material consumed, black tar forms.Polymerization of the unsaturated side-product.Add Radical Inhibitor: If the unsaturated byproduct is polymerizing, add BHT (butylated hydroxytoluene) during workup.

Module 2: Stereochemical Integrity (Racemization)

The Issue: Loss of enantiomeric excess (ee) in chiral


-hydroxy esters. The product is chemically pure but optically inactive.

Root Cause Analysis: The


-proton is acidified by the adjacent ester carbonyl. Bases (even weak ones like pyridine or alkoxides) can abstract this proton, forming a planar enolate. Reprotonation occurs from either face, scrambling stereochemistry.

Mechanism (Base-Catalyzed Enolization):

Racemization S_Enantiomer (S)-α-Hydroxy Ester Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Base (-H+) Enolate->S_Enantiomer +H+ (Face A) R_Enantiomer (R)-α-Hydroxy Ester Enolate->R_Enantiomer +H+ (Face B) R_Enantiomer->Enolate Base (-H+)

Caption: Fig 2. The racemization cycle via planar enolate formation.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Avoid alkoxides (

). Use non-nucleophilic bases (e.g., DIPEA) or buffers.
Alkoxides act as both nucleophiles (transesterification) and bases (deprotonation).
Temperature Keep reaction < 0°C during base treatment.The activation energy for deprotonation is significantly higher than for nucleophilic attack (e.g., acylation).
Solvent Avoid dipolar aprotic solvents (DMSO, DMF) with bases.These solvents strip cations, leaving "naked" anions that are highly basic and aggressive.

Validation Experiment (Self-Check): Run a deuterium exchange test. Treat your substrate with the reaction base in


. If the 

-proton signal in NMR disappears (exchanges for D), your conditions are causing racemization.

Module 3: Oligomerization (Lactide Formation)

The Issue: Yield loss accompanied by the formation of white crystalline solids or viscous oils that do not match the monomer.

Root Cause Analysis:


-Hydroxy esters possess both the nucleophile (OH) and electrophile (Ester) required for polymerization.
  • Linear Oligomerization: Intermolecular attack.

  • Lactide Formation: "Back-biting" dimerization (thermodynamically favored for 6-membered rings).

Mechanism (Dimerization):



Troubleshooting Protocol:

ScenarioSolution
Distillation Do not distill to dryness. Lactide formation is concentration-dependent. Use High Vacuum/Low Temp distillation (Kugelrohr).
Storage Store as the O-protected derivative (e.g., O-TBS or O-Acetyl) if long-term stability is required.
Concentration Perform reactions at High Dilution (>0.1 M) to favor intramolecular reactions over intermolecular dimerization.

Module 4: Synthetic Route Specifics

A. The Pinner Reaction (Cyanohydrin Ester)

Context: Converting a nitrile (cyanohydrin) to an ester using alcohol/HCl.

  • Failure Mode: Formation of Amide instead of Ester.

  • Cause: Incomplete alcoholysis of the imidate salt. If water is present before the alcohol attacks, the imidate hydrolyzes to the amide.

  • Fix: Ensure anhydrous conditions (

    
     in dry alcohol). Do not use aqueous acid.
    
B. Enzymatic Kinetic Resolution

Context: Using Lipases (e.g., Candida antarctica Lipase B, CAL-B) to resolve racemic mixtures.

  • Failure Mode: Low Enantioselectivity (E-value < 20).

  • Cause: The "acyl donor" (e.g., vinyl acetate) is reacting non-enzymatically (background reaction) or the enzyme is hydrolyzing the product.

  • Fix:

    • Use immobilized enzymes in anhydrous organic solvents (MTBE, Toluene).

    • Switch acyl donor to isopropenyl acetate (acetone byproduct is less inhibitory than acetaldehyde from vinyl acetate).

FAQ: Quick Diagnostic

Q: I am trying to esterify an


-hydroxy acid using acid chloride (SOCl2), but I'm getting a complex mixture. 
A: 

will react with both the carboxylic acid and the

-hydroxyl group. The OH group is converted to a chloride (via chlorosulfite) or acylated.[1]
  • Solution: Use mild esterification (e.g.,

    
     or Alkyl Halide + 
    
    
    
    in DMF) that leaves the alcohol untouched.

Q: My product racemized during workup. I used NaOH to neutralize the acid catalyst. A: Strong bases like NaOH cause rapid racemization of


-hydroxy esters.
  • Solution: Quench acid reactions with saturated

    
      or phosphate buffer (pH 7), never strong caustic.
    

Q: Can I use Dynamic Kinetic Resolution (DKR) to get 100% yield of one enantiomer? A: Yes. You need a transition metal catalyst (Ruthenium) to racemize the substrate in situ while the enzyme selectively acylates only one enantiomer.

  • Critical Control: The Ru-catalyst requires specific conditions (often Argon atmosphere) to function without deactivating the enzyme.

References

  • Pinner Reaction & Side Products

    • Title: The Pinner Reaction: A Versatile Method for the Preparation of Imid
    • Source:Chemical Reviews (Available via ACS).
    • Context: Defines the imidate hydrolysis p
    • URL:[Link]

  • Enzymatic Kinetic Resolution (DKR)

    • Title: Dynamic Kinetic Resolution of -Hydroxy Acid Esters.
    • Source:Organic Letters, 2000, 2 (6), pp 883–886.
    • Context: Describes the Ru-catalyzed racemiz
    • URL:[Link]

  • Cyanohydrin Synthesis & Stability

    • Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
    • Source:Organic & Biomolecular Chemistry, 2016.
    • Context: Details the instability of cyanohydrins and reversion to ketones.
    • URL:[Link]

  • Lactide Formation (Dimerization)

    • Title: Lactide: Production Routes, Properties, and Applic
    • Source:Bioengineering (MDPI).
    • Context: Mechanisms of oligomerization and back-biting to form cyclic dimers.
    • URL:[Link]

Sources

Troubleshooting

Technical Guide: Purification &amp; Isolation of Ethyl 2-hydroxyvalerate

This technical guide addresses the purification and isolation challenges of Ethyl 2-hydroxyvalerate (also known as Ethyl -hydroxyvalerate). It is designed for researchers requiring high-purity material (>98%) for pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation challenges of Ethyl 2-hydroxyvalerate (also known as Ethyl


-hydroxyvalerate). It is designed for researchers requiring high-purity material (>98%) for pharmaceutical intermediates or chiral synthesis.[1]

[1][2]

Introduction: The Bifunctional Challenge

Ethyl 2-hydroxyvalerate (CAS: 15566-89-9) presents a classic "bifunctional trap" in purification.[1] As an


-hydroxy ester, it possesses both a hydroxyl group and an ester moiety.[1] This structure creates three primary purification risks:
  • Intermolecular Esterification (Oligomerization): Under thermal stress or acidic catalysis, the hydroxyl group of one molecule attacks the ester of another, forming linear oligomers or cyclic lactides (dimers).

  • Hydrolysis Susceptibility: The ester bond is activated by the adjacent electron-withdrawing hydroxyl group, making it more sensitive to hydrolysis than simple fatty esters.

  • Racemization (if chiral): The

    
    -proton is sufficiently acidic that basic conditions or high thermal loads can induce enolization, leading to loss of optical activity.
    

Decision Matrix: Selecting the Right Method

Before initiating purification, assess your crude profile.[1] Use the logic flow below to determine the optimal workflow.

PurificationWorkflow Start Crude Ethyl 2-hydroxyvalerate CheckPurity Analyze Crude Purity (GC/TLC) Start->CheckPurity Decision1 Is Purity > 85%? CheckPurity->Decision1 Distillation Vacuum Distillation (Primary Method) Decision1->Distillation Yes Extraction Chemical Workup (Acid/Base Wash) Decision1->Extraction No (High Acid/Alcohol content) Decision2 Target: Enantiopure? Distillation->Decision2 Extraction->Distillation ChiralChrom Chiral HPLC/GC (Polishing) Decision2->ChiralChrom Yes (e.g., >99% ee needed) FlashChrom Flash Chromatography (Silica Gel) Decision2->FlashChrom No (Chemical Purity only) Final Final Product (>98%) ChiralChrom->Final FlashChrom->Final

Figure 1: Purification logic flow. High crude purity allows direct distillation; lower purity requires a chemical workup first to prevent azeotrope formation.

Core Protocol 1: Vacuum Distillation (The Gold Standard)

Objective: Isolate the monomeric ester from non-volatile oligomers and residual solvents.

Mechanism: High boiling points of


-hydroxy esters (estimated ~170-180°C at atm) necessitate reduced pressure to prevent thermal degradation.[1]
Critical Parameters
ParameterSettingRationale
Vacuum Pressure < 5 mbar (High Vacuum)Reduces boiling point to < 80°C, preventing racemization and transesterification.[1]
Bath Temperature Max 110°CExceeding this increases the rate of dimerization (lactide formation).[1]
Condenser Temp 0°C to 5°CEnsure efficient condensation without freezing (if water is present).[1]
Stirring Speed High (>600 RPM)Prevents local overheating ("hot spots") which catalyze decomposition.[1]
Step-by-Step Procedure
  • Degassing: Stir crude oil under weak vacuum (20-50 mbar) at RT for 30 mins to remove volatile solvents (Ethanol/DCM). Note: Residual ethanol can form an azeotrope, dragging product into the trap.

  • Setup: Use a short-path distillation head (Vigreux columns are generally unnecessary and increase hold-up volume).

  • Fraction Collection:

    • F1 (Forerun): Discard first 5-10% (often contains unreacted 2-hydroxyvaleric acid or volatile esters).[1]

    • F2 (Main Fraction): Collect steady boiling fraction.

    • Residue: Do not distill to dryness.[1] The pot residue will contain the oligomers/polyesters.

Core Protocol 2: Chemical Workup (Pre-purification)

Objective: Remove unreacted 2-hydroxyvaleric acid without hydrolyzing the ester product.

The Challenge: Traditional base washes (NaOH/KOH) are too harsh and will saponify the ethyl ester rapidly due to the neighboring hydroxyl group assisting the attack.

Optimized Wash Protocol
  • Dilution: Dissolve crude reaction mixture in Methyl tert-butyl ether (MTBE) or Ethyl Acetate (10 mL per gram of crude). MTBE is preferred due to lower water solubility.

  • Acid Removal (The Gentle Wash):

    • Wash 2x with Saturated Sodium Bicarbonate (

      
      ) .[1]
      
    • Tip: Do not use strong bases (

      
      , 
      
      
      
      ).[1] The pH of bicarbonate (~8.5) is sufficient to deprotonate the carboxylic acid impurities (
      
      
      ~4.5) without attacking the ester.
  • Quench/Neutralize: Wash 1x with Brine (saturated NaCl).

  • Drying: Dry organic layer over anhydrous

    
    . Filter and concentrate at 
    
    
    
    .[1][2]

Troubleshooting & FAQs

Q1: My product is cloudy after distillation. What happened?

Diagnosis: Water contamination or Oligomer carryover.[1]

  • Cause A:

    
    -hydroxy esters are hygroscopic.[1] If the vacuum was released with ambient air, moisture condensed into the distillate.
    
  • Cause B: "Bumping" during distillation splashed oligomers into the receiver.

  • Fix: Redissolve in dry DCM, dry over

    
    , filter, and re-concentrate. Store under Nitrogen/Argon.[1]
    
Q2: I see "tailing" on my TLC plates / Low recovery from Silica Column.

Diagnosis: The free hydroxyl group is interacting strongly with the silanols on the silica gel.

  • Mechanism: Hydrogen bonding between the C-2 hydroxyl and acidic silica sites causes peak broadening and irreversible adsorption.

  • Fix: Deactivate the silica. Flush the column with mobile phase containing 1% Triethylamine (TEA) prior to loading. Alternatively, use a gradient of Hexane:Ethyl Acetate (starting 95:5

    
     70:30).[1]
    
Q3: My chiral purity (ee) dropped after distillation.

Diagnosis: Thermal Racemization.[1]

  • Mechanism: At high temperatures, the

    
    -proton can be abstracted (even by weak bases or glass surface sites), forming an enol intermediate which re-protonates racomically.[1]
    
  • Fix:

    • Lower the Bath Temp: Improve vacuum to lower the boiling point.

    • Acid Wash: Pre-wash glassware with dilute HCl to neutralize alkaline sites on the glass surface.

    • Switch Method: If distillation fails, use Enzymatic Resolution (e.g., Lipase hydrolysis) or Chiral HPLC.[1]

Q4: Can I separate the enantiomers if I already have a racemate?

Answer: Yes, but not by simple distillation.[1]

  • Method A (Chemical): Derivatize with a chiral auxiliary (e.g., Mosher's acid chloride), separate diastereomers, and hydrolyze (expensive).[1]

  • Method B (Enzymatic - Recommended): Use Candida antarctica Lipase B (CAL-B).[1] The lipase will selectively acetylate the (R)-enantiomer (or hydrolyze the (S)-ester depending on conditions), allowing separation by simple extraction [1].

Visualizing the Racemization Risk

The following diagram illustrates the mechanism of racemization you must avoid during purification.

Racemization S_Enantiomer (S)-Ethyl 2-hydroxyvalerate Enol Planar Enol Intermediate (Achiral) S_Enantiomer->Enol Proton Abstraction (-H+) Base Base/Heat Racemate Racemic Mixture (R) + (S) Enol->Racemate Reprotonation (+H+)

Figure 2: Racemization pathway.[1][3][4] High heat or basic conditions facilitate the formation of the planar enol, destroying optical activity [2].

Summary of Physical Properties (Reference)

PropertyValue (Approx.)Notes
Molecular Formula

Molecular Weight 146.19 g/mol
Boiling Point ~175-180°C (atm)Extrapolated from ethyl lactate (154°C) and ethyl 2-hydroxybutanoate (167°C) [3].[1]
Solubility Moderate in WaterSoluble in alcohols, ethers, esters.[5]
Density ~0.98 - 1.01 g/mL

References

  • Enzymatic Resolution Strategies: Technion - Israel Institute of Technology. "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[1] (General principle applied to hydroxy esters).[1]

  • Racemization Mechanisms: MDPI. "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools." (Mechanistic parallels for

    
    -proton acidity).[1]
    
  • Physical Properties Data: ChemBK. "Ethyl 2-hydroxybutanoate Physical Properties." (Homologous series extrapolation).

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Hydroxy Esters

Topic: Troubleshooting & Optimization for HPLC Analysis of Hydroxy Esters Ticket ID: #HE-TAIL-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Nature of Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for HPLC Analysis of Hydroxy Esters Ticket ID: #HE-TAIL-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Nature of Hydroxy Esters

Hydroxy esters (e.g., ethyl lactate, hydroxy-fatty acid esters, pharmaceutical intermediates) present a unique chromatographic challenge. While they are technically neutral molecules, they frequently exhibit severe peak tailing (asymmetry factor > 1.5) on standard C18 columns.

The Core Issue: This is rarely a "pH vs. pKa" ionization issue typical of amines or acids. Instead, the tailing is caused by Hydrogen Bonding . The hydroxyl (-OH) group on your ester interacts with residual silanol groups (


)  on the silica column support. This secondary interaction delays a portion of the analyte population, creating the "tail."[1]

This guide provides a diagnostic workflow to isolate the cause and field-proven protocols to resolve it.

Part 1: Diagnostic Workflow (The Triage)

Before altering your chemistry, you must confirm the tailing is chemical, not physical.

Q: How do I know if the tailing is caused by my column chemistry or a system void?

A: Perform the "Neutral Standard Test." Inject a strictly non-polar, neutral compound (e.g., Toluene or Uracil) using the same mobile phase and flow rate.

ObservationDiagnosisAction Required
Both Hydroxy Ester and Toluene tailPhysical Failure Check for dead volume, bad connections, or a void in the column head.
Only Hydroxy Ester tails; Toluene is symmetricChemical Interaction The analyte is interacting with silanols.[1][2][3] Proceed to Part 2 .
Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Symptom: Peak Tailing (Asymmetry > 1.2) Test Action: Inject Neutral Standard (e.g., Toluene) Start->Test Result1 Standard also tails? Test->Result1 Physical PHYSICAL CAUSE System Void / Dead Volume Result1->Physical Yes Chemical CHEMICAL CAUSE Secondary Silanol Interaction Result1->Chemical No ActionPhys 1. Check tubing connections 2. Reverse flush column 3. Replace guard column Physical->ActionPhys ActionChem 1. Mobile Phase Modification 2. Switch Column Type Chemical->ActionChem

Figure 1: Decision tree for distinguishing between physical system failures and chemical interaction issues.

Part 2: The Chemistry of Tailing (Silanol Interactions)

Q: My analyte is neutral. Why does pH matter?

A: The analyte is neutral, but the column surface is not. Silica-based columns contain residual silanols (


).[2] These groups have a pKa of approximately 3.5 – 4.5 .
  • At pH > 5: Silanols deprotonate to

    
    . This creates a strong cation-exchange surface (bad for amines) and a strong H-bond acceptor surface (bad for hydroxy esters).
    
  • At pH < 3: Silanols are protonated (

    
    ). They are neutral but can still hydrogen bond. However, the suppression of the negative charge significantly reduces the "stickiness" of the surface.
    

Q: Can I just add TEA (Triethylamine)?

A: Avoid TEA for Hydroxy Esters. TEA is a "silanol blocker" for bases. For hydroxy esters, it is often ineffective and can contaminate the system for LC-MS. Modern approaches focus on silanol suppression via acidity or polar shielding .

Part 3: Mobile Phase Optimization Protocols

If you are locked into a specific column, use these mobile phase adjustments to suppress tailing.

Protocol A: The "Silanol Suppression" Method

Best for: Hydroxy esters that are stable at low pH.

  • Acidify Aqueous Phase: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to Mobile Phase A (Water).

    • Mechanism:[3][4][5][6] Lowers pH to ~2.5, protonating residual silanols and reducing their activity.

    • Note: TFA is a stronger silanol suppressor than Formic Acid but suppresses MS signal.

  • Increase Ionic Strength: If using methanol, switch to a buffer like 20 mM Ammonium Formate (pH 3.0) .

    • Mechanism:[3][4][5][6] Salt ions help "mask" the silica surface charge.

CRITICAL WARNING: Hydroxy esters can undergo hydrolysis (breaking into acid + alcohol) at very low pH (< 2.0) or high pH (> 8.0).[5] Always verify sample stability in the mobile phase over 24 hours.

Protocol B: The "Solvent Strength" Adjustment

Best for: Early eluting peaks that tail.

Q: My peak looks like a shark fin (fronting/tailing mix). Why? A: Your sample solvent is likely stronger than your mobile phase.

Experiment:

  • Prepare your sample in 100% Mobile Phase A (or the starting gradient mix).

  • Do NOT dissolve pure hydroxy esters in 100% Acetonitrile if your gradient starts at 5% Acetonitrile. This causes "solvent shock" where the analyte travels faster than the mobile phase initially, causing band broadening.

Part 4: Column Selection (The Permanent Fix)

If mobile phase tweaks fail, the column chemistry is likely mismatched. Standard C18 columns (even "end-capped" ones) often struggle with polar neutrals.

Q: Which stationary phase prevents hydroxy ester tailing?

A: Polar-Embedded or Polar-Endcapped Phases. These columns have a polar group (amide, carbamate, or ether) embedded in the alkyl chain.

Column TypeMechanism of ActionRecommendation
Standard C18 Hydrophobic retention only. Exposed silanols attract -OH groups.[7]Poor for hydroxy esters.
Polar-Embedded C18 Embedded polar group creates a "water shield" over silanols and interacts favorably with the ester's -OH.Excellent (First Choice).
PFP (Pentafluorophenyl) Pi-Pi interactions and H-bonding capacity.Good for structural isomers.
Visualizing the Surface Chemistry

ColumnChemistry Silica Silica Surface Si-OH Si-OH Si-OH StandardC18 Standard C18 C18 Chain Void Space Silica->StandardC18 PolarEmbedded Polar-Embedded C18 Polar Group (Shield) C18 Chain Silica->PolarEmbedded Analyte Hydroxy Ester (-OH Group) StandardC18:void->Analyte Unwanted H-Bonding (Tailing) PolarEmbedded->Analyte Shielded Interaction (Symmetric Peak)

Figure 2: Comparison of Standard C18 vs. Polar-Embedded surfaces. The polar group shields the analyte from the acidic silica surface.

Part 5: FAQs

Q: Can metal contamination cause tailing for hydroxy esters? A: Yes, specifically for


-hydroxy esters  (where -OH is adjacent to C=O). This structure can chelate trace metals (Iron) in the stainless steel frits.
  • Test: Add 10 µM EDTA to Mobile Phase A. If tailing improves, it is a metal chelation issue.

  • Fix: Use a PEEK-lined column or "passivate" your LC system with 30% Phosphoric acid (remove column first!).

Q: My tailing factor is 1.3. Is that acceptable? A: For most pharmaceutical applications (USP/EP), a tailing factor (


) of 0.8 to 1.5  is acceptable. If you are at 1.3, you are likely within limits, provided resolution (

) from adjacent peaks remains > 2.0.
References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024). [Link]

  • Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. (2019).[5][8] [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[9][7][10] [Link]

  • Axion Labs. HPLC Peak Tailing - Causes and Solutions. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Results for Ethyl 2-hydroxyvalerate

Executive Summary In the characterization of Ethyl 2-hydroxyvalerate (CAS 6938-26-7), relying on a single analytical technique often leads to "purity inflation"—a critical error where volatile purity (GC-FID) is mistaken...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of Ethyl 2-hydroxyvalerate (CAS 6938-26-7), relying on a single analytical technique often leads to "purity inflation"—a critical error where volatile purity (GC-FID) is mistaken for absolute mass purity.[1] As a key intermediate in pharmaceutical chiral synthesis and a high-value flavor agent, this hydroxy ester presents specific challenges: low UV absorbance, potential for enantiomeric drift, and susceptibility to hydrolysis.[1]

This guide details a cross-validation protocol combining Gas Chromatography (GC-FID/MS) with Quantitative Nuclear Magnetic Resonance (qNMR). By treating these methods as orthogonal datasets, researchers can eliminate blind spots inherent to each technique individually.[1]

Part 1: The Analytical Challenge

Ethyl 2-hydroxyvalerate possesses a secondary hydroxyl group alpha to the ester carbonyl.[1] This structural feature introduces three specific analytical hurdles:

  • Thermal Instability/Reactivity: Under high GC inlet temperatures, hydroxy esters can undergo transesterification or dehydration if the liner is active.[1]

  • Lack of Chromophore: The molecule lacks a strong UV chromophore, rendering standard HPLC-UV (254 nm) insensitive and unreliable for impurity profiling.[1]

  • Hygroscopicity: The hydroxyl group increases affinity for atmospheric moisture.[1] GC-FID is blind to water, often leading to false-high purity values (e.g., a sample is 99% by GC but only 95% by mass due to 4% water content).[1]

The Solution: A dual-method approach where GC defines the volatile profile and qNMR establishes the absolute mass balance.

Part 2: Method A - Gas Chromatography (GC-FID/MS)

The Workhorse for Volatile Impurity Profiling[1]

GC is the primary method for identifying structurally similar organic impurities (e.g., Ethyl valerate, 2-hydroxyvaleric acid).

Experimental Protocol

System: Agilent 7890B / 5977B MSD or equivalent.

  • Column Selection: DB-WAX (PEG) or VF-WAXms (30m x 0.25mm x 0.25µm).[1]

    • Rationale: A polar column is strictly required.[1] On non-polar columns (DB-5), the hydroxyl group causes peak tailing and poor resolution from non-polar impurities.[1]

  • Inlet Conditions: Split mode (50:1). Temp: 230°C.[1]

    • Critical Control: Use a deactivated glass wool liner to prevent catalytic degradation of the alcohol moiety.[1]

  • Oven Program:

    • Hold 50°C for 2 min (Solvent/low boilers).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detector: FID (250°C) for quantitation; MS (Scan 35-400 m/z) for identification.[1]

Data Interpretation & Limitations
  • Retention Index (RI): Ethyl 2-hydroxyvalerate typically elutes later than its non-hydroxy analog.[1] Calculate RI using C7-C30 alkane standards.

  • Mass Spectrum: Look for alpha-cleavage fragments.[1] The molecular ion (

    
    ) is often weak.[1]
    
  • The Blind Spot: GC-FID assumes a "Response Factor" of 1.0 for all components unless calibrated.[1] It is also completely blind to inorganic salts and water.[1]

Part 3: Method B - Quantitative NMR (qNMR)

The Primary Ratio Method for Absolute Purity[1]

qNMR is a self-validating method because signal intensity is directly proportional to the molar ratio of nuclei, independent of the chemical structure. It requires no reference standard of the analyte itself, only a traceable Internal Standard (IS).

Experimental Protocol

System: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent:

    
     (Chloroform-d).[1]
    
    • Note: Ensure solvent is dry to prevent water peak overlap with the analyte signals.[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .[1]

    • Selection Logic: TCNB provides a singlet in the aromatic region (~7.7 ppm), completely free from the aliphatic signals of Ethyl 2-hydroxyvalerate (0.9 - 4.5 ppm).

  • Acquisition Parameters (Crucial for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest relaxing nucleus).
    • Scans: 16 or 32 (High S/N required).

    • Temperature: 298 K (Controlled).

Calculation (The Self-Validating Formula)

Purity is calculated using the molar ratio between the IS and the Analyte target resonance (typically the alpha-proton at ~4.1-4.2 ppm).


[1]

Where:

  • 
     = Integration Area[1][2][3]
    
  • 
     = Number of protons (1 for alpha-proton of analyte)[1]
    
  • 
     = Molecular Weight[1][2]
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Purity (as decimal)[1][2]
    

Part 4: Comparative Analysis & Data Fusion

The table below summarizes how to interpret discrepancies between the two methods.

FeatureMethod A: GC-FIDMethod B: 1H-qNMRInterpretation of Discrepancy
Purity Metric Area % (Volatile Purity)Weight % (Absolute Purity)GC > NMR: Sample contains non-volatiles (Water, Salts, Polymer).[1]
Specificity High (Separates isomers)Medium (Overlapping multiplets)NMR > GC: GC degradation (thermal) or low-response impurities.[1]
Calibration Needs Response FactorsPrimary Ratio (No RF needed)--
Water Detection None (Blind)Indirect (Chemical shift)Use Karl Fischer titration to confirm if GC > NMR.
Chirality Requires Chiral ColumnRequires Shift ReagentStandard qNMR is achiral.[1]
Case Study: The "Wet" Sample

A common scenario in Ethyl 2-hydroxyvalerate synthesis:

  • GC-FID Result: 99.2% Area.[1] (Looks excellent).

  • qNMR Result: 94.5% wt/wt. (Fails specification).

  • Root Cause: The sample contains ~4.5% residual water or inorganic salts from the workup.[1] GC injected the organic fraction, ignoring the rest. qNMR "weighed" the protons of the analyte against the total mass, revealing the true potency.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision matrix for releasing a batch of Ethyl 2-hydroxyvalerate.

AnalyticalWorkflow cluster_Methods Orthogonal Analysis Sample Crude Ethyl 2-hydroxyvalerate GC Method A: GC-FID (Volatile Profile) Sample->GC NMR Method B: qNMR (Absolute Potency) Sample->NMR Compare Compare Purity Values (GC vs NMR) GC->Compare Area % NMR->Compare Wt % Pass Match (<1.0% Diff) RELEASE BATCH Compare->Pass Consistent Fail_Vol GC >> NMR (>2% Diff) Compare->Fail_Vol GC Higher Fail_Therm NMR > GC (Rare) Compare->Fail_Therm NMR Higher Action1 Check Water (KF) Check Ash/Salts Fail_Vol->Action1 Action2 Check Inlet Temp (Thermal Degradation) Fail_Therm->Action2

Figure 1: Decision matrix for resolving discrepancies between Chromatographic and Spectroscopic purity.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96120, Ethyl 2-hydroxypentanoate.[1] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • OENO One (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. (Demonstrates chiral GC methodology for hydroxy esters). Retrieved from [Link]

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR).[1] Retrieved from [Link]

  • The Good Scents Company. Ethyl 2-hydroxy-4-methyl valerate Analytical Data. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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